Product packaging for Hinokinin(Cat. No.:CAS No. 26543-89-5)

Hinokinin

Katalognummer: B1212730
CAS-Nummer: 26543-89-5
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: DDWGQGZPYDSYEL-LSDHHAIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Hinokinin is a dibenzylbutyrolactone lignan isolated from various plant species, including those from the genera Piper , Aristolochia , and Zanthoxylum . This compound is emerging as a promising bioactive molecule with multifaceted research applications due to its cytotoxic, anti-inflammatory, and antimicrobial properties .A key area of investigation for this compound is its potent anti-trypanosomal activity, making it a candidate for research into Chagas disease treatment . In cancer research, this compound demonstrates significant cytotoxicity and induces apoptosis in various human cancer cell lines, such as breast adenocarcinoma (MCF-7), human colon adenocarcinoma (HT-29), and murine lymphocytic leukemia (P-388) . A 2025 study on MCF-7 breast cancer cells indicates that this compound induces apoptosis through reactive oxygen species-mediated mitochondrial dysfunction, highlighting a potential mechanistic pathway . Furthermore, its anti-inflammatory activity is well-documented, involving the inhibition of neutrophil superoxide generation and elastase release, suppression of LPS-induced nitric oxide production in macrophages, and modulation of the NF-κB signaling pathway . This compound also exhibits notable antinociceptive (pain-blocking) effects in vivo, outperforming reference drugs in some models . Additional research points to its potential neuroprotective effects and antiviral activity against pathogens such as SARS-CoV and HIV .Researchers can utilize this compound to explore these mechanisms and applications further. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O6 B1212730 Hinokinin CAS No. 26543-89-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWGQGZPYDSYEL-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949391
Record name 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26543-89-5
Record name Hinokinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26543-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hinokinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Hinokinin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hinokinin, a lignan with significant therapeutic potential. It details its natural distribution, quantitative presence in various plant species, and in-depth protocols for its extraction, isolation, and purification. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a dibenzylbutyrolactone lignan found across a diverse range of plant families. First isolated in 1933 from the wood of the Hinoki cypress (Chamaecyparis obtusa), its presence has since been documented in numerous other species. The principal plant genera known to contain this compound are summarized below.

Table 1: Principal Natural Sources of this compound

GenusPlant FamilyCommon Name(s)
ChamaecyparisCupressaceaeCypress
ZanthoxylumRutaceaePrickly Ash
PhyllanthusPhyllanthaceaeLeafflower
AristolochiaAristolochiaceaePipevine
PiperPiperaceaePepper
VirolaMyristicaceaeEpená
LinumLinaceaeFlax
BurseraBurseraceaeGumbo-limbo
CommiphoraBurseraceaeMyrrh

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, geographical location, and the extraction method employed. The following tables summarize available quantitative data on this compound content and the yields of extracts from various sources.

Table 2: this compound Content in Plant Material and Extracts

Plant SpeciesPlant PartExtraction MethodThis compound Content/YieldReference
Piper cubebaFruitsNot specified0.005–0.109% (m/m)[1][2]
Piper cubebaFruitsEthanolic extraction and fractionation1.21% yield of this compound-rich fraction
Commiphora leptophloeosDried BarkEnergized Dispersive Guided Extraction (EDGE®) with Ethanol50.75% of ethanolic extract[3]
Commiphora leptophloeosDried BarkSoxhlet with Ethanol18.30% of ethanolic extract[3]
Commiphora leptophloeosDried BarkUltrasound with Ethanol12.06% of ethanolic extract[3]
Commiphora leptophloeosDried BarkEnergized Dispersive Guided Extraction (EDGE®) with Dichloromethane (DCM)48.21% of DCM extract[3]
Commiphora leptophloeosDried BarkSoxhlet with Dichloromethane (DCM)6.41% of DCM extract[3]
Commiphora leptophloeosDried BarkUltrasound with Dichloromethane (DCM)21.72% of DCM extract[3]
Commiphora leptophloeosDried BarkVarious solvents (cyclohexane, chloroform, ethyl acetate, methanol, aqueous)9.8% - 12.3% total extract yield[4]
Aristolochia odoratissimaStemsEthyl acetate extraction2.12% total extract yield[5]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves an initial extraction step followed by chromatographic purification. The choice of solvent and method is critical for achieving optimal yield and purity.

Extraction Methodologies

Soxhlet extraction is a conventional and widely used method for the exhaustive extraction of secondary metabolites from solid plant material.

Protocol for Soxhlet Extraction of this compound from Piper cubeba Fruits: [2]

  • Preparation of Plant Material: Dry the fruits of Piper cubeba and grind them into a fine powder.

  • Extraction: Place 285 g of the powdered plant material into a cellulose thimble and load it into a Soxhlet extractor.

  • Solvent: Add 1000 mL of methanol to the round-bottom flask.

  • Extraction Process: Heat the methanol to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the plant material. The solvent will fill the thimble and, once the siphon arm is full, will be siphoned back into the round-bottom flask.

  • Duration: Continue the extraction for 12 hours.

  • Concentration: After extraction, concentrate the methanolic solution under reduced pressure to obtain the crude extract. This process yielded 33 g of methanol extract from 285 g of powdered fruit.[2]

EDGE® is a modern, rapid, and efficient extraction technique that combines pressurized fluid extraction with dispersive solid-phase extraction.

Optimized Protocol for EDGE® Extraction of this compound from Commiphora leptophloeos Bark: [3]

  • Sample Preparation: Use 2 g of dried and powdered bark of Commiphora leptophloeos.

  • Solvent: Ethanol.

  • EDGE® System Parameters:

    • Temperature: 108 °C

    • Hold Time: 6.85 minutes

  • Procedure: The EDGE® system automatically performs the extraction under the set conditions, yielding an extract with a high concentration of this compound. This method has been shown to be more efficient in terms of this compound content in the final extract compared to traditional methods like Soxhlet and ultrasonication.[3]

Purification Techniques

Following extraction, chromatographic methods are essential for the purification of this compound from the crude extract.

Open column chromatography is a standard technique for the separation of compounds based on their differential adsorption to a stationary phase.

Protocol for Column Chromatography Purification of this compound from Piper cubeba Methanol Extract: [2]

  • Stationary Phase: Silica gel.

  • Sample Loading: Dissolve 10 g of the crude methanol extract in a minimal amount of the initial mobile phase and load it onto the silica gel column.

  • Mobile Phase: A gradient elution system of hexane and ethyl acetate.

  • Elution: Begin with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • This compound Isolation: Combine the fractions containing pure this compound (as determined by TLC and comparison with a standard) and evaporate the solvent to yield the purified compound.

For obtaining high-purity this compound, preparative HPLC is a powerful tool.[6][7]

General Procedure for Preparative HPLC Purification:

  • Sample Preparation: The partially purified this compound fraction from column chromatography is dissolved in the mobile phase.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically employed.

  • Detection: A UV detector is used to monitor the elution of compounds.

  • Fraction Collection: The fraction corresponding to the this compound peak is collected.

  • Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC.

Biosynthetic and Signaling Pathways

Understanding the biosynthetic pathway of this compound and its mechanism of action is crucial for its potential therapeutic applications.

Biosynthesis of (-)-Hinokinin

The biosynthesis of (-)-hinokinin in plants such as Linum corymbulosum initiates from (+)-pinoresinol. The established pathway involves the reduction of pinoresinol to secoisolariciresinol, followed by the formation of methylenedioxy bridges.

Hinokinin_Biosynthesis Pinoresinol (+)-Pinoresinol Lariciresinol (-)-Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-lariciresinol reductase (PLR) Secoisolariciresinol (-)-Secoisolariciresinol Lariciresinol->Secoisolariciresinol Pinoresinol-lariciresinol reductase (PLR) Matairesinol (-)-Matairesinol Secoisolariciresinol->Matairesinol Secoisolariciresinol dehydrogenase (SDH) This compound (-)-Hinokinin Matairesinol->this compound Formation of methylenedioxy bridges

Caption: Biosynthetic pathway of (-)-hinokinin from (+)-pinoresinol.

NF-κB Signaling Pathway and this compound's Anti-inflammatory Action

The anti-inflammatory properties of this compound are mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to interfere with this pathway, thereby reducing the production of inflammatory mediators.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Proinflammatory_stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB This compound This compound This compound->IKK_complex inhibits DNA DNA NFkB_nucleus->DNA binds to Inflammatory_genes Inflammatory Gene Transcription DNA->Inflammatory_genes activates

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound stands out as a promising natural compound with a broad spectrum of biological activities. This guide has provided a detailed overview of its natural sources, quantitative data on its occurrence, and comprehensive protocols for its isolation and purification. The elucidation of its biosynthetic pathway and its interaction with key signaling pathways, such as NF-κB, further underscores its potential for the development of novel therapeutic agents. The methodologies and data presented herein are intended to facilitate further research and development in this exciting area of natural product science.

References

The Hinokinin Biosynthetic Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hinokinin, a dibenzylbutyrolactone lignan, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Understanding its biosynthetic pathway in plants is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, from its monolignol precursors to the final product. It consolidates current knowledge on the key enzymes involved, their catalytic functions, and available kinetic data. Furthermore, this guide details relevant experimental protocols for the study of this pathway and presents visual representations of the biochemical route and associated experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound and Lignan Biosynthesis

Lignans are a large class of phenylpropanoid-derived natural products found in a wide variety of plants. They are formed by the oxidative coupling of two or more monolignol units. This compound is a prominent member of the lignan family, first isolated from Chamaecyparis obtusa. Its biosynthesis is a branch of the general phenylpropanoid pathway, starting with the amino acid phenylalanine. This guide will focus on the core pathway leading from the key monolignol, coniferyl alcohol, to this compound.

The Core Biosynthetic Pathway of this compound

The biosynthesis of (-)-hinokinin from coniferyl alcohol is a multi-step process involving several key enzymes. The established pathway, primarily elucidated through studies in species like Linum corymbulosum, proceeds as follows[1][2][3]:

  • Oxidative Coupling of Coniferyl Alcohol to (+)-Pinoresinol: The pathway initiates with the stereoselective dimerization of two molecules of E-coniferyl alcohol. This reaction is catalyzed by a laccase or peroxidase, which generates coniferyl alcohol radicals. The regio- and stereospecificity of the coupling to form (+)-pinoresinol is orchestrated by a dirigent protein (DIR) . In the absence of a dirigent protein, a racemic mixture of lignans would be produced.

  • Reduction of (+)-Pinoresinol to (-)-Lariciresinol: The furofuran lignan, (+)-pinoresinol, undergoes a two-step reduction catalyzed by pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme. The first reduction converts (+)-pinoresinol to the intermediate, (-)-lariciresinol.

  • Reduction of (-)-Lariciresinol to (-)-Secoisolariciresinol: The same pinoresinol-lariciresinol reductase (PLR) then catalyzes the second reduction, converting (-)-lariciresinol to (-)-secoisolariciresinol. The PLR from Linum corymbulosum (PLR-Lc1) has been shown to be enantiospecific for the conversion of (+)-pinoresinol to (-)-secoisolariciresinol[1].

  • Oxidation of (-)-Secoisolariciresinol to (-)-Matairesinol: (-)-Secoisolariciresinol is then oxidized to (-)-matairesinol. This reaction is catalyzed by secoisolariciresinol dehydrogenase (SDH) , an NAD(P)+-dependent enzyme[4][5].

  • Formation of the Methylenedioxy Bridge to Yield (-)-Hinokinin: The final step is the formation of a methylenedioxy bridge on the matairesinol scaffold to produce this compound. While the specific enzyme responsible for this conversion in this compound-producing plants is not yet definitively characterized, it is widely believed to be a cytochrome P450 monooxygenase (CYP450) . Members of the CYP81Q family have been shown to catalyze methylenedioxy bridge formation in the biosynthesis of other lignans, such as sesamin, making them strong candidates for this final step in this compound biosynthesis[3].

Two hypothetical pathways for this compound biosynthesis have been proposed. The pathway described above, proceeding via secoisolariciresinol, is strongly supported by experimental evidence from Linum corymbulosum. An alternative pathway, where the methylenedioxy bridges are formed on pinoresinol to produce sesamin, which is then converted to this compound, is considered less likely[2][3].

Mandatory Visualization: this compound Biosynthetic Pathway

Hinokinin_Biosynthesis cluster_0 Phenylpropanoid Pathway cluster_1 This compound Biosynthesis Coniferyl Alcohol Coniferyl Alcohol Pinoresinol Pinoresinol Coniferyl Alcohol->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Secoisolariciresinol Dehydrogenase (SDH) This compound This compound Matairesinol->this compound Cytochrome P450 (CYP81Q family likely)

Caption: The core biosynthetic pathway of this compound from coniferyl alcohol.

Key Enzymes and Quantitative Data

The enzymes orchestrating the this compound biosynthetic pathway exhibit specific catalytic properties. While comprehensive kinetic data for all enzymes from a single this compound-producing species are not fully available, this section summarizes the known quantitative information.

EnzymeAbbreviationSource OrganismSubstrate(s)Product(s)Km (µM)kcat (s-1)Specific ActivityOptimal pHOptimal Temp. (°C)Cofactor(s)Reference(s)
Dirigent Protein DIRLinum spp., Podophyllum spp.Coniferyl alcohol radicals(+)-PinoresinolN/AN/AN/AN/AN/ANone[6]
Pinoresinol-Lariciresinol Reductase PLRIsatis indigotica (IiPLR1)(±)-Pinoresinol(±)-Lariciresinol29.4 ± 1.621.91---NADPH[7]
Isatis indigotica (IiPLR1)(±)-Lariciresinol(±)-Secoisolariciresinol26.5 ± 0.600.00038---NADPH[7]
Secoisolariciresinol Dehydrogenase SDHPodophyllum pleianthum(-)-Secoisolariciresinol(-)-Matairesinol231----NAD+[5]
Isatis indigotica (IiSIRD2)SecoisolariciresinolMatairesinol---8.830NADP+[4]
Cytochrome P450 CYP81Q family (putative)Sesamum indicum (CYP81Q1)(+)-Pinoresinol(+)-Piperitol-----NADPH, O2[3]

Note: N/A indicates data is not applicable as dirigent proteins are scaffolding proteins without direct catalytic turnover. "-" indicates data is not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Lignan Extraction and Quantification from Plant Material

This protocol is adapted from methods used for the analysis of lignans in various plant tissues.

Objective: To extract and quantify this compound and its precursors from plant material.

Materials:

  • Plant tissue (e.g., leaves, stems, roots of Linum corymbulosum)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Methanol

  • Centrifuge and centrifuge tubes

  • 0.22 µm syringe filters

  • HPLC or UPLC system with a C18 column

  • Mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • Authentic standards of this compound, matairesinol, secoisolariciresinol, lariciresinol, and pinoresinol

Procedure:

  • Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of 80% methanol and vortex thoroughly.

  • Sonicate the mixture for 30 minutes in a water bath.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction (steps 3-5) on the pellet with another 1 mL of 80% methanol.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Re-dissolve the dried extract in a known volume (e.g., 200 µL) of 80% methanol.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample by LC-MS/MS.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of B, increase to a high percentage over 10-15 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

    • Detection: Use multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer for targeted quantification, with specific precursor-product ion transitions for each lignan.

  • Quantify the lignans by comparing the peak areas to a standard curve generated with authentic standards.

Mandatory Visualization: Lignan Extraction and Analysis Workflow

Lignan_Extraction_Workflow cluster_workflow Lignan Extraction and Analysis Start Plant Tissue Grinding Grind in Liquid N2 Start->Grinding Extraction1 Extract with 80% Methanol & Sonicate Grinding->Extraction1 Centrifugation1 Centrifuge Extraction1->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Extraction2 Re-extract Pellet Centrifugation1->Extraction2 Pellet Combine Combine Supernatants Supernatant1->Combine Centrifugation2 Centrifuge Extraction2->Centrifugation2 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 Supernatant2->Combine Evaporate Evaporate to Dryness Combine->Evaporate Reconstitute Reconstitute in 80% Methanol Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: A typical workflow for the extraction and analysis of lignans from plant tissues.

Heterologous Expression and Purification of a His-tagged Pinoresinol-Lariciresinol Reductase (PLR)

This protocol describes the expression of a plant PLR in E. coli and its subsequent purification.

Objective: To produce and purify recombinant PLR for enzymatic assays and structural studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET-28a) containing the PLR cDNA

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Lysozyme

  • DNase I

  • Sonicator

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis tubing and storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

  • SDS-PAGE equipment and reagents

Procedure:

  • Transform the expression vector containing the PLR gene into the E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged PLR with elution buffer.

  • Collect the fractions and analyze by SDS-PAGE to check for purity.

  • Pool the pure fractions and dialyze against storage buffer.

  • Determine the protein concentration and store at -80°C.

Enzyme Assay for Pinoresinol-Lariciresinol Reductase (PLR)

This assay measures the activity of PLR by monitoring the consumption of NADPH.

Objective: To determine the kinetic parameters of PLR.

Materials:

  • Purified PLR enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

  • NADPH

  • (+)-Pinoresinol (substrate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, NADPH (e.g., 100 µM), and purified PLR enzyme.

  • Incubate the mixture for a few minutes to establish a baseline.

  • Initiate the reaction by adding the substrate, (+)-pinoresinol (at varying concentrations to determine Km).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ (ε = 6.22 mM-1cm-1).

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Perform control reactions without the enzyme or without the substrate to account for any non-enzymatic degradation of NADPH.

  • To determine kinetic parameters (Km and Vmax), repeat the assay with a range of substrate concentrations and plot the initial velocities against substrate concentration, fitting the data to the Michaelis-Menten equation.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a well-studied example of lignan biosynthesis in plants. The key enzymatic steps from coniferyl alcohol to matairesinol have been elucidated, providing a solid foundation for further research. However, several areas warrant further investigation. The definitive identification and characterization of the cytochrome P450 enzyme responsible for the final conversion of matairesinol to this compound is a critical next step. A more comprehensive understanding of the kinetic properties of all the enzymes in the pathway from a single this compound-producing species would be invaluable for metabolic engineering efforts. Furthermore, the regulatory mechanisms that control the expression of the genes encoding these biosynthetic enzymes remain largely unexplored.

For drug development professionals, a thorough understanding of this pathway opens up possibilities for the sustainable production of this compound and related lignans through heterologous expression systems in microorganisms or plant cell cultures. The ability to manipulate the pathway could also lead to the production of novel lignan derivatives with enhanced therapeutic properties. Continued research into the this compound biosynthetic pathway will undoubtedly contribute to the advancement of both fundamental plant science and the development of new plant-derived pharmaceuticals.

References

Hinokinin: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinokinin is a naturally occurring dibenzylbutyrolactone lignan found in various plant species.[1][2] It has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the pharmacological effects of this compound, with a focus on its anticancer, anti-inflammatory, antiviral, and antiparasitic properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and illustrates the signaling pathways involved in its mechanism of action.

Pharmacological Activities of this compound

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for further drug development. These activities are supported by a growing body of preclinical evidence, which is summarized below.

Anticancer Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][2] Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest.[3]

Quantitative Data for Anticancer Activity:

Cell LineCancer TypeParameterValueReference
P-388Murine LeukemiaED₅₀1.54 µg/mL[3]
HT-29Human Colon AdenocarcinomaED₅₀4.61 µg/mL[3]
B16F10Murine MelanomaED₅₀2.72 µg/mL[3]
HeLaHuman Cervical CarcinomaED₅₀2.58 µg/mL[3]
MK-1Human Gastric AdenocarcinomaED₅₀1.67 µg/mL[3]
HuH-7Human HepatomaApoptosis Induction2.4-2.5 fold increase[4]
A-549Human Lung AdenocarcinomaID₅₀40.72 µg/mL[3]
MCF-7Human Breast AdenocarcinomaG2/M Arrest-[3]
SKBR-3Human Breast AdenocarcinomaG2/M Arrest-[3]

Experimental Protocols:

In Vitro Cytotoxicity Assessment (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀) is determined.

In Vitro Apoptosis Induction in HuH-7 Cells:

  • Cell Culture and Treatment: Human hepatoma HuH-7 cells are cultured and treated with this compound.

  • Apoptosis Assessment: Apoptosis induction is evaluated by observing nuclear morphology changes using fluorescence microscopy after staining with a DNA-binding dye like DAPI. The percentage of apoptotic cells is quantified. Caspase-3-like activity can also be measured using a fluorometric assay.

Signaling Pathways:

This compound's pro-apoptotic effects are linked to the activation of the c-Jun N-terminal kinase (JNK) pathway, which is a key regulator of programmed cell death.[1][5][6]

This compound This compound Stress Cellular Stress This compound->Stress MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Bim_Bad Bim/Bad (BH3-only proteins) JNK->Bim_Bad Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Apoptotic_Genes Pro-apoptotic Gene Expression cJun->Apoptotic_Genes Apoptosis Apoptosis Apoptotic_Genes->Apoptosis Bim_Bad->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Caption: this compound-induced JNK-mediated apoptosis pathway.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[2][3]

Quantitative Data for Anti-inflammatory Activity:

AssayModelParameterValueReference
Superoxide GenerationHuman NeutrophilsIC₅₀0.06 ± 0.12 µg/mL[3]
Elastase ReleaseHuman Neutrophils% Inhibition at 10 µg/mL24.7 ± 6.2[3]
Nitric Oxide GenerationLPS-stimulated RAW264.7 MacrophagesIC₅₀21.56 ± 1.19 µM[3]
Cytokine Production (TNF-α)LPS-stimulated THP-1 cellsCytokine Production Ratio0.36 (at 10 µg/mL)[4]
Cytokine Production (IL-12)LPS-stimulated THP-1 cellsCytokine Production Ratio0.44 (at 10 µg/mL)[4]
Cytokine Production (IL-10)LPS-stimulated THP-1 cellsCytokine Production Ratio0.37 (at 10 µg/mL)[4]
Lymphocyte Transformation-IC₅₀20.5 µg/mL[4]
Rat Paw EdemaCarrageenan-induced% Reduction at 30 mg/kg63%[4]

Experimental Protocols:

In Vivo Carrageenan-Induced Rat Paw Edema:

This model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats are typically used.

  • Compound Administration: this compound (e.g., 30 mg/kg) or a reference drug (e.g., indomethacin) is administered, usually intraperitoneally or orally, prior to carrageenan injection.

  • Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of the rats.

  • Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

Signaling Pathways:

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a central regulator of inflammation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) This compound This compound This compound->IKK Inhibition NFkB_n NF-κB Inflammatory_Genes_n Inflammatory Gene Expression NFkB_n->Inflammatory_Genes_n

Caption: this compound's inhibition of the NF-κB signaling pathway.

Antiviral Activity

This compound has shown promising antiviral activity against a variety of human viruses.[2][3]

Reported Antiviral Activities:

  • Human Immunodeficiency Virus (HIV): this compound has demonstrated anti-HIV activity.[3]

  • Hepatitis B Virus (HBV): It has been reported to have activity against HBV.[3]

  • SARS-CoV: this compound has shown significant antiviral activity against the SARS virus.[3]

  • Human Cytomegalovirus (HCMV): this compound was found to reduce the expression of immediate-early (IE) antigens in HCMV-infected lung cancer cells.[3]

Experimental Protocols:

In Vitro Antiviral Assay (General Protocol):

  • Cell Culture and Virus Infection: A suitable host cell line is cultured and infected with the target virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are treated with different concentrations of this compound.

  • Assessment of Antiviral Activity: The antiviral effect is determined by various methods, such as:

    • Plaque Reduction Assay: Counting the number of viral plaques formed in the presence of the compound.

    • Viral Yield Reduction Assay: Measuring the amount of infectious virus produced.

    • Reporter Gene Assay: Using a virus that expresses a reporter gene (e.g., luciferase or GFP) to quantify viral replication.

    • Quantitative PCR (qPCR): Measuring the amount of viral nucleic acid.

  • Cytotoxicity Assay: A parallel cytotoxicity assay is performed on the host cells to determine the selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective antiviral concentration.

Virus Virus Attachment Attachment & Entry Host_Cell Host Cell Replication Viral Replication Host_Cell->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release This compound This compound This compound->Replication Inhibition

Caption: General workflow of an antiviral activity assay.

Antiparasitic Activity

This compound has demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][7]

Quantitative Data for Anti-trypanosomal Activity:

Parasite FormStrainParameterValue (µM)Reference
AmastigotesYIC₅₀0.7[7]
TrypomastigotesYIC₅₀18.36[4]
Intracellular AmastigotesCLIC₅₀0.67[4]

In Vivo Efficacy:

In a study with T. cruzi-infected mice, treatment with this compound resulted in a 70.8% reduction in parasitemia at the peak of infection.[3]

Experimental Protocols:

In Vitro Anti-trypanosomal Activity Assay:

  • Parasite Culture: Epimastigote, trypomastigote, or amastigote forms of T. cruzi are cultured in vitro.

  • Compound Treatment: The parasites are incubated with various concentrations of this compound for a defined period.

  • Viability Assessment: Parasite viability is determined using methods such as:

    • MTT Assay: Similar to the cytotoxicity assay for cancer cells.

    • Direct Counting: Using a hemocytometer.

    • Fluorometric/Luminometric Assays: Using viability-indicating dyes.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated.

Genotoxicity and Safety Profile

Studies using the Ames test and Comet assay have indicated that this compound is not genotoxic.[3] The Ames test, which assesses the mutagenic potential of a compound, showed that this compound did not induce an increase in the number of revertant colonies in Salmonella typhimurium strains. The Comet assay, which detects DNA damage in individual cells, also demonstrated a lack of genotoxicity.

Experimental Protocols:

Ames Test (Bacterial Reverse Mutation Assay):

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA97a, TA102) are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix) from rat liver to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal glucose agar plate.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the negative control indicates mutagenicity.

Conclusion

This compound is a multifaceted bioactive lignan with a compelling pharmacological profile. Its demonstrated anticancer, anti-inflammatory, antiviral, and antiparasitic activities, coupled with a favorable safety profile in preliminary genotoxicity studies, underscore its potential as a lead compound for the development of new therapeutic agents. The mechanisms of action, particularly the modulation of key signaling pathways such as NF-κB and JNK, provide a solid foundation for further investigation and optimization. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. Further in-depth preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in various disease models.

References

A Technical Guide to the Molecular Mechanisms of Hinokinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms of action of hinokinin, a bioactive lignan found in various plant species.[1][2] this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and anti-trypanosomal properties.[1][2][3] This guide synthesizes current research to elucidate the signaling pathways and cellular processes modulated by this compound, presenting quantitative data and detailed experimental methodologies to support further investigation and drug development efforts.

Core Molecular Mechanisms of Action

This compound exerts its biological effects by modulating several critical signaling pathways involved in inflammation, cell proliferation, apoptosis, and parasitic life cycles.

Anti-inflammatory and Immunosuppressive Effects

A primary mechanism of this compound is its potent anti-inflammatory activity, which is mediated through the inhibition of key pro-inflammatory pathways.

  • Inhibition of the NF-κB Signaling Pathway: A cornerstone of this compound's anti-inflammatory effect is its ability to act via an NF-κB-dependent mechanism.[1][3] It suppresses the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are regulated by the transcription factor NF-κB.[1][4] The canonical NF-κB pathway is activated by stimuli like lipopolysaccharide (LPS), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This process unmasks the nuclear localization signal on the p50/p65 NF-κB dimer, allowing its translocation to the nucleus where it initiates the transcription of inflammatory genes. This compound interferes with this cascade, preventing the downstream inflammatory response.

G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_p->Proteasome NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.
  • Cyclooxygenase (COX) Inhibition: In vitro assays have shown that this compound and its synthetic derivatives can selectively inhibit COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins involved in pain and inflammation.[5]

  • Modulation of Macrophage and Neutrophil Activity: this compound effectively inhibits the generation of nitric oxide (NO) in LPS-stimulated macrophages.[1] It is also a potent inhibitor of superoxide generation and elastase release in human neutrophils, further contributing to its anti-inflammatory profile.[1]

Anticancer Activity

This compound demonstrates significant cytotoxic and antiproliferative effects against various cancer cell lines through multiple mechanisms.

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis.[1][3] Studies have shown it can cause a 2.4- to 2.5-fold increase in apoptotic cells in human hepatoma (HuH-7) cells compared to controls.[1][3] The apoptotic cascade often involves the activation of key executioner enzymes like caspase-3, which leads to DNA fragmentation and cell death.[6] this compound can also enhance the apoptotic effects of conventional chemotherapeutic agents like doxorubicin.[7]

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress CytoC Cytochrome c Mitochondrion->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic Apoptosis Pathway Activation by this compound.
  • Cell Cycle Arrest: In breast cancer cell lines (MCF-7 and SKBR-3), this compound has been shown to induce cell cycle arrest at the G2/M phase.[7][8] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. This effect is often mediated by the modulation of cyclin-dependent kinase inhibitors.[8]

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 G2M_Checkpoint G2/M Checkpoint G2->G2M_Checkpoint M M Phase (Mitosis) M->G1 G2M_Checkpoint->M This compound This compound This compound->G2M_Checkpoint Induces Arrest

Caption: G2/M Cell Cycle Arrest Induced by this compound.
  • Modulation of the mTOR Pathway: this compound has been found to reduce the proliferation of colorectal cancer cells by modulating the expression of the mTOR (mammalian target of rapamycin) protein, a central regulator of cell growth, proliferation, and survival.[7][9]

Anti-Trypanosomal Activity

This compound exhibits notable activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease.[1][10][11] Its mechanism in this context appears to be linked to inducing oxidative stress within the parasite. This compound inhibits the accumulation of hydrogen peroxide (H2O2) produced by the mitochondria of T. cruzi, suggesting it interferes with the parasite's redox balance and antioxidant defenses.[4]

Quantitative Bioactivity Data

The following tables summarize the quantitative data reported for this compound's activity across various assays and cell lines.

Table 1: Cytotoxicity of this compound against Tumor Cell Lines

Cell Line Cancer Type Potency Metric Value Reference
P-388 Murine Leukemia ED₅₀ 1.54 µg/mL [1][12]
HT-29 Human Colon Adenocarcinoma ED₅₀ 4.61 µg/mL [1]
B16F10 Murine Metastatic Melanoma ED₅₀ 2.58 µg/mL [1]
HeLa Human Cervical Cancer ED₅₀ 1.67 µg/mL [1]
MK-1 Human Gastric Adenocarcinoma ED₅₀ 5.87 µg/mL [1]
A-549 Human Lung Adenocarcinoma ID₅₀ 40.72 µg/mL [1]

| MCF-7 | Human Breast Adenocarcinoma | ED₅₀ | 8.01 µg/mL |[1] |

Table 2: Anti-inflammatory and Immunosuppressive Activity of this compound

Assay Model System Potency Metric Value Reference
IL-6 Inhibition LPS-stimulated THP-1 cells IC₅₀ 77.5 µg/mL [1]
TNF-α Inhibition LPS-stimulated THP-1 cells IC₅₀ 25.94 µg/mL [1]
Nitric Oxide Generation LPS-stimulated RAW264.7 cells IC₅₀ 21.56 µM [1]
Superoxide Generation Human Neutrophils IC₅₀ 0.06 µg/mL [1]

| Lymphocyte Transformation | - | IC₅₀ | 20.5 µg/mL |[1] |

Table 3: Anti-trypanosomal Activity of this compound

T. cruzi Form Potency Metric Value (µM) Reference
Trypomastigotes IC₅₀ 17.5 [1]
Amastigotes IC₅₀ 23.9 [1]

| Epimastigotes | IC₅₀ | 4.7 |[1] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments commonly used to investigate the molecular mechanisms of this compound.

General Experimental Workflow

The in vitro analysis of this compound typically follows a structured workflow to assess its effects on cell viability, specific protein expression, and cellular processes.

G start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability protein Protein Extraction (Lysis) treatment->protein cell_harvest Cell Harvesting treatment->cell_harvest results Data Analysis & Interpretation viability->results western Western Blot (Protein Expression) protein->western flow Flow Cytometry cell_harvest->flow western->results apoptosis Apoptosis Assay (Annexin V/PI) flow->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) flow->cell_cycle apoptosis->results cell_cycle->results

Caption: General Experimental Workflow for In Vitro Analysis.
Cell Viability/Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀/ED₅₀ value using non-linear regression analysis.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with this compound, then wash with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-cleaved caspase-3) overnight at 4°C. Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Culture and treat cells with this compound for the specified duration.

  • Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Preparation: Culture and treat cells with this compound.

  • Harvesting: Harvest at least 1 x 10⁶ cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

Hinokinin: A Comprehensive Technical Review of the Research Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinokinin, a naturally occurring lignan, has garnered significant scientific interest due to its diverse and potent biological activities. Isolated from various plant species, this compound has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, antiviral, and antiparasitic properties. This in-depth technical guide provides a comprehensive review of the existing research literature on this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound, providing a comparative overview of its efficacy in different biological assays.

Table 1: Anti-inflammatory and Analgesic Activity of this compound
AssayModel SystemConcentration/DoseEffectReference
Superoxide Generation InhibitionHuman NeutrophilsIC50: 0.06 ± 0.12 µg/mLPotent inhibition of superoxide generation[1][2]
Elastase Release InhibitionHuman Neutrophils10 µg/mL24.7 ± 6.2% inhibition[1][2]
Nitric Oxide (NO) Generation InhibitionLPS-stimulated RAW 264.7 MacrophagesIC50: 21.56 ± 1.19 µMInhibition of NO production[1][2]
Rat Paw EdemaCarrageenan-induced in rats30 mg/kg63% reduction in edema[1][2]
Acetic Acid-Induced WrithingMiceNot specified97% inhibition of writhing[1]
Formalin Test (Early Phase)Mice15 mg/kg (i.p.)48% decrease in paw licking time
Formalin Test (Late Phase)Mice15 mg/kg (i.p.)82% decrease in paw licking time
COX-1 InhibitionIn vitroIC50: >100 µMWeak inhibition
COX-2 InhibitionIn vitroIC50: >100 µMWeak inhibition
Table 2: Cytotoxic and Anticancer Activity of this compound
Cell LineCancer TypeIC50/ED50EffectReference
P-388Murine LeukemiaED50: 1.54 µg/mLCytotoxic[2]
HT-29Human Colon AdenocarcinomaED50: 4.61 µg/mLCytotoxic[2]
A-549Human Lung CarcinomaED50: 8.01 µg/mLCytotoxic[2]
MCF-7Human Breast AdenocarcinomaED50: 2.72 µg/mLCytotoxic[2]
B16F10Murine MelanomaED50: 2.58 µg/mLCytotoxic[2]
HeLaHuman Cervical CarcinomaED50: 1.67 µg/mLCytotoxic[2]
MK-1Human Gastric AdenocarcinomaED50: 26.1 µg/mLCytotoxic[2]
HuH-7Human HepatomaNot specifiedInduced apoptosis (2.4-2.5 fold increase)[2]
Table 3: Neuroprotective Activity of this compound
AssayModel SystemConcentrationEffectReference
Glutamate-Induced NeurotoxicityPrimary cultures of rat cortical cells1.0 µM42.6 ± 2.4% protection[1]
Glutamate-Induced NeurotoxicityPrimary cultures of rat cortical cells10.0 µM56.9 ± 3.4% protection[1]
Table 4: Antiparasitic and Antiviral Activity of this compound
ActivityOrganism/VirusAssayIC50/EffectReference
Anti-trypanosomalTrypanosoma cruzi (Trypomastigotes)In vitroIC50: 0.7 µM[1][2]
Anti-trypanosomalTrypanosoma cruzi (Amastigotes)In vitroIC50: 18.36 µM[1][2]
Anti-trypanosomalTrypanosoma cruzi (in vivo)Mice70.8% reduction in parasitemia[1][2]
AntiviralHuman Hepatitis B Virus (HBV)Not specifiedSignificant antiviral activity[1]
AntiviralHuman Immunodeficiency Virus (HIV)Not specifiedSignificant antiviral activity[1]
AntiviralSARS-Coronavirus (SARS-CoV)Not specifiedSignificant antiviral activity[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., P-388, HT-29, A-549, MCF-7, B16F10, HeLa)

  • 96-well plates

  • Complete culture medium (specific to the cell line)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).

Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Vehicle (e.g., saline, DMSO)

  • Positive control (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer this compound (e.g., 30 mg/kg, orally or intraperitoneally) to the test group of rats. Administer the vehicle to the control group and the positive control to another group.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Analgesic Assessment: Formalin Test in Mice

Objective: To assess the central and peripheral analgesic effects of this compound.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound

  • Formalin (2.5% in saline)

  • Vehicle (e.g., saline, DMSO)

  • Positive control (e.g., Morphine)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the experimental environment.

  • Compound Administration: Administer this compound (e.g., 15 mg/kg, i.p.) to the test group of mice. Administer the vehicle to the control group and the positive control to another group.

  • Induction of Nociception: 30 minutes after compound administration, inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw of each mouse.

  • Observation: Immediately after formalin injection, place the mice individually in observation chambers and record the total time (in seconds) that the animal spends licking or biting the injected paw. The observation period is divided into two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: Calculate the mean licking/biting time for each group in both phases. Determine the percentage of inhibition of the nociceptive response for the treated groups compared to the control group.

Neuroprotection Assessment: Glutamate-Induced Neurotoxicity in Primary Rat Cortical Cells

Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neuron cultures from rat embryos (E18-E19)

  • This compound

  • Glutamate

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Poly-D-lysine coated culture plates

  • MTT or LDH assay kit for cell viability assessment

Procedure:

  • Cell Culture: Prepare primary cortical neuron cultures and maintain them for 7-10 days in vitro (DIV) to allow for maturation.

  • Compound Pre-treatment: Pre-treat the neuronal cultures with different concentrations of this compound (e.g., 1.0 µM and 10.0 µM) for a specified period (e.g., 1-2 hours) before glutamate exposure.

  • Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).

  • Washout and Incubation: After glutamate exposure, wash the cells with fresh medium and incubate for 24 hours.

  • Viability Assessment: Assess neuronal viability using a standard method like the MTT assay (as described in 3.1) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by this compound by comparing the viability of this compound-treated, glutamate-exposed cells to that of cells exposed to glutamate alone.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the known and proposed mechanisms of action.

Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory effects are, in part, mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

Hinokinin_Anti_inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Pro_inflammatory_Genes transcribes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation This compound This compound This compound->IKK inhibits This compound->NFkB_active inhibits translocation

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Anticancer Signaling Pathway

Recent studies suggest that this compound can modulate the mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

Hinokinin_Anticancer_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis (S6K1, 4E-BP1) mTORC1->Protein_Synthesis promotes Apoptosis Apoptosis mTORC1->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth This compound This compound This compound->mTORC1 inhibits This compound->Apoptosis induces Hinokinin_Neuroprotective_Pathway Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Downstream_Cascades Downstream Cascades (ROS production, mitochondrial dysfunction) Ca_Influx->Downstream_Cascades Neuronal_Death Neuronal Death Downstream_Cascades->Neuronal_Death This compound This compound This compound->NMDA_Receptor modulates Neuronal_Survival Neuronal Survival This compound->Neuronal_Survival promotes

References

The Discovery and Historical Context of Hinokinin: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hinokinin, a dibenzylbutyrolactone lignan, stands as a significant molecule in the annals of natural product chemistry. First isolated in the early 20th century, its discovery and subsequent structural elucidation paved the way for a deeper understanding of lignan biochemistry and stereochemistry. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context, and the pioneering experimental work that brought this natural product to light. We will delve into the initial isolation and synthesis protocols, juxtaposing them with modern methodologies, and present the evolution of our understanding of its biological activities. All quantitative data has been summarized into structured tables, and key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams.

The Discovery of this compound: A Historical Milestone

In 1933, Japanese chemists Yoshiki and Ishiguro successfully isolated a novel crystalline compound from the ether extract of the wood of the Hinoki tree (Chamaecyparis obtusa).[1][2][3] They named this new substance "this compound."[1][2][3] This discovery was a notable achievement in an era when the field of natural product chemistry was rapidly advancing, with scientists beginning to systematically investigate the chemical constituents of the plant kingdom.[4][5]

The initial structural work was followed by crucial contributions from other researchers. Mameli, Briggs, and Keimatsu later established that this compound was identical to a compound previously isolated from cubeb pepper (Piper cubeba), known as cubebinolide.[1][3] A pivotal moment in understanding the molecule's three-dimensional structure came in 1938 when Haworth and Woodcock, through chemical synthesis, determined the trans configuration of the two benzyl groups attached to the butyrolactone ring.[1][3] This stereochemical assignment was a significant feat, considering the analytical tools available at the time.

Historical Context of Lignan Chemistry in the 1930s

The 1930s marked a period of significant progress in organic and natural product chemistry.[4][5] While the term "lignan" was formally coined by Haworth in 1942, the structural class of compounds was already under investigation. The techniques for isolation and purification were largely reliant on classical methods such as solvent extraction, crystallization, and distillation. Structural elucidation was a painstaking process involving elemental analysis, functional group analysis through chemical reactions, and degradative studies to break down the molecule into smaller, identifiable fragments. Spectroscopic methods, which are central to modern structural determination, were in their infancy.

Experimental Protocols: From Past to Present

Initial Isolation of this compound (1933)

While the full, detailed experimental protocol from Yoshiki and Ishiguro's 1933 publication in Yakugaku Zasshi is not readily accessible in modern databases, based on the description of their work as an "ether extract" and the common practices of the time, a likely workflow can be inferred.

Inferred Historical Isolation Protocol:

  • Material Preparation: The heartwood of Chamaecyparis obtusa would have been dried and finely ground to increase the surface area for extraction.

  • Solvent Extraction: The ground wood was likely subjected to exhaustive extraction with diethyl ether, a common solvent for isolating lipophilic compounds. This would have been carried out in a large-scale Soxhlet extractor or through repeated maceration.

  • Concentration: The resulting ether extract would have been concentrated under reduced pressure to yield a crude oily or semi-solid residue.

  • Purification: The crude extract would then be purified through a series of fractional crystallizations from various solvents. This trial-and-error process would be guided by the melting point of the crystalline fractions.

Modern Isolation Protocol:

Modern isolation techniques offer significantly improved efficiency and purity. A typical modern protocol for the isolation of this compound from a plant source like Piper cubeba or Aristolochia odoratissima would involve the following steps:[6]

  • Extraction: The dried and powdered plant material is extracted with a solvent of medium polarity, such as ethanol or methanol, often using techniques like maceration, percolation, or accelerated solvent extraction to improve efficiency.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning. For instance, it might be dissolved in a methanol-water mixture and partitioned against a nonpolar solvent like hexane to remove fats and waxes, followed by extraction with a solvent like dichloromethane or ethyl acetate to isolate compounds of intermediate polarity, including lignans.[6]

  • Chromatography: The enriched fraction is then subjected to column chromatography on silica gel or other stationary phases. A gradient of solvents with increasing polarity is used to separate the different components.

  • Final Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are combined and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield pure this compound.[7]

Isolation_Workflow cluster_historical Historical Isolation (Inferred) cluster_modern Modern Isolation H_Start Dried, Ground Hinoki Wood H_Extract Ether Extraction H_Start->H_Extract H_Concentrate Concentration H_Extract->H_Concentrate H_Purify Fractional Crystallization H_Concentrate->H_Purify H_End Pure this compound H_Purify->H_End M_Start Dried, Powdered Plant Material M_Extract Solvent Extraction (e.g., Ethanol) M_Start->M_Extract M_Partition Liquid-Liquid Partitioning M_Extract->M_Partition M_Column Column Chromatography M_Partition->M_Column M_HPLC Preparative HPLC M_Column->M_HPLC M_End Pure this compound M_HPLC->M_End

First Total Synthesis of this compound (Haworth and Woodcock, 1938)

The first total synthesis of this compound by Haworth and Woodcock was not only a confirmation of its structure but also a landmark in stereoselective synthesis for the time. While the original 1938 publication in the Journal of the Chemical Society is not widely available, the general approach to the synthesis of dibenzylbutyrolactone lignans in that era involved the construction of the carbon skeleton followed by cyclization to form the lactone ring. The stereochemical control would have been a significant challenge.

Modern Total Synthesis:

Numerous total syntheses of this compound have been reported in recent decades, employing a wide array of modern synthetic strategies.[2][8][9] These approaches offer high stereoselectivity and efficiency. A representative modern synthetic approach might involve:[2][8]

  • Asymmetric Michael Addition: A chiral catalyst is used to control the stereoselective addition of a nucleophile to an α,β-unsaturated carbonyl compound, setting the two stereocenters of the future lactone ring.

  • Anion-Oxidative Hydroxylation and Cyclization: The intermediate from the Michael addition undergoes a cascade reaction involving hydroxylation and subsequent cyclization to form the butyrolactone ring.[1][8]

  • Deprotection: Removal of any protecting groups to yield the final natural product, (-)-hinokinin.[2]

Modern_Synthesis_Workflow Start Piperonal (Starting Material) Nitroalkene Nitroalkene Formation Start->Nitroalkene Michael Asymmetric Michael Addition Nitroalkene->Michael Chiral Catalyst Hydroxylation Anion-Oxidative Hydroxylation Michael->Hydroxylation Cyclization Oxygen Anion Cyclization Hydroxylation->Cyclization Intermediate Butyrolactonimidate Intermediate Cyclization->Intermediate Deprotection Deprotection Intermediate->Deprotection This compound (-)-Hinokinin Deprotection->this compound

Biological Activities of this compound

While early research on this compound focused primarily on its chemical structure, subsequent studies have revealed a wide range of biological activities. It is important to note that the detailed investigation of these activities with quantitative assays became more common in the latter half of the 20th century and into the 21st century.

Overview of Biological Activities

This compound has been reported to exhibit the following biological activities:

  • Anti-inflammatory: It can inhibit the generation of superoxide and the release of elastase by neutrophils.[10] It has also been shown to reduce nitric oxide production in macrophages.[10]

  • Antitrypanosomal: this compound has demonstrated notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[10]

  • Antiviral: Significant antiviral activity has been reported against several viruses, including human hepatitis B virus (HBV), human immunodeficiency virus (HIV), and SARS-CoV.[10]

  • Anticancer: this compound has been shown to be cytotoxic to various cancer cell lines, including murine lymphocytic leukemia (P-388), human colon adenocarcinoma (HT-29), and others.[10]

  • Antimicrobial: It has shown activity against various oral pathogens and mycobacteria.[10]

Quantitative Biological Data

The following tables summarize some of the reported quantitative data for the biological activities of this compound from more recent studies.

Table 1: Anti-inflammatory Activity of this compound

AssayCell Line/ModelIC50 / % InhibitionReference
Superoxide GenerationHuman Neutrophils0.06 ± 0.12 µg/mL[10]
Elastase ReleaseHuman Neutrophils24.7 ± 6.2% at 10 µg/mL[10]
Nitric Oxide ProductionRAW 264.7 Macrophages21.56 ± 1.19 µM[10]
IL-6 InhibitionTHP-1 Cells20.5 ± 0.5 µM[7]
TNF-α InhibitionTHP-1 Cells77.5 ± 27.5 µM[7]

Table 2: Cytotoxic Activity of this compound

Cell LineCancer TypeED50 / IC50 (µg/mL)Reference
P-388Murine Lymphocytic Leukemia1.54
HT-29Human Colon Adenocarcinoma4.61
B16F10Murine Metastatic Melanoma2.58
HeLaHuman Cervical Cancer1.67

Table 3: Antitrypanosomal Activity of this compound

T. cruzi Strain/FormAssayIC50 (µM)Reference
Y Strain (Trypomastigotes)In vitro0.7[10]
CL Strain (Trypomastigotes)In vitro0.67[10]
Y Strain (Amastigotes)In vitro18.36[10]
CL Strain (Amastigotes)In vitro70.8[10]
Signaling Pathways

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Conclusion

The discovery of this compound in 1933 was a product of its time, relying on classical methods of natural product chemistry that required immense skill and perseverance. The subsequent elucidation of its structure and stereochemistry by pioneers like Haworth and Woodcock laid a critical foundation for the field of lignan chemistry. Today, with the aid of advanced analytical and synthetic techniques, our understanding of this compound's diverse biological activities continues to expand, highlighting its potential as a lead compound in drug discovery. This journey from a crystalline isolate from the Hinoki tree to a molecule of significant pharmacological interest underscores the enduring value of natural products in the quest for new therapeutic agents.

References

An In-depth Technical Guide to Hinokinin Derivatives: Core Properties and Methodologies for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Hinokinin, a naturally occurring dibenzylbutyrolactone lignan, and its synthetic derivatives have emerged as a promising class of bioactive molecules with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the basic properties of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a quantitative analysis of their structure-activity relationships. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of their mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and advancement of this compound-based therapeutics.

Introduction

This compound is a colorless, crystalline compound first isolated in 1933 from the wood of Chamaecyparis obtusa.[1] It has since been identified in various other plant species.[2] Belonging to the lignan family of phytochemicals, this compound has garnered significant scientific interest due to its broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[2] The core structure of this compound presents a versatile scaffold for chemical modification, leading to the synthesis of numerous derivatives with potentially enhanced potency and selectivity. This guide delves into the fundamental properties of these derivatives, providing the necessary technical details for their synthesis, evaluation, and mechanistic understanding.

Physicochemical and Biological Properties of this compound Derivatives

The biological efficacy of this compound and its derivatives is intrinsically linked to their chemical structures. Modifications to the aromatic rings, the lactone ring, and the stereochemistry of the molecule can significantly influence their activity.

Anticancer Activity

This compound and its derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines.[3][4] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[3]

Table 1: Comparative Anticancer Activity of this compound and Its Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compound P-388 (Murine Leukemia)1.54 µg/mL[4]
HT-29 (Human Colon Carcinoma)4.61 µg/mL[4]
A-549 (Human Lung Carcinoma)8.01 µg/mL[4]
MCF-7 (Human Breast Adenocarcinoma)2.72 µg/mL[4]
B16F10 (Murine Melanoma)2.58 µg/mL[4]
HeLa (Human Cervical Carcinoma)1.67 µg/mL[4]
MK-1 (Human Gastric Cancer)11.4 µg/mL[4]
(±)-Kusunokinin MCF-7 (Human Breast Adenocarcinoma)4.30 ± 0.65[5]
KKU-M213 (Human Cholangiocarcinoma)3.70 ± 0.79[5]
(±)-TTPG-A KKU-M213 (Human Cholangiocarcinoma)0.07 ± 0.01[3]
(±)-TTPG-B KKU-M213 (Human Cholangiocarcinoma)0.01 ± 0.001[3]
MDA-MB-468 (Human Breast Cancer)0.43 ± 0.01[3]
MDA-MB-231 (Human Breast Cancer)1.83 ± 0.04[3]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[6]

Table 2: Comparative Anti-inflammatory Activity of this compound and Its Derivatives

CompoundAssayIC50Reference
This compound Human Neutrophil Superoxide Generation0.06 ± 0.12 µg/mL[6]
LPS-induced Nitric Oxide Generation (RAW264.7)21.56 ± 1.19 µM[6]
Dinitrothis compound COX-1 Inhibition>100 µM[7]
COX-2 Inhibition7.5 µM[7]
Dihydrocubebin COX-1 Inhibition>100 µM[7]
COX-2 Inhibition18.2 µM[7]
Neuroprotective Activity

Certain this compound derivatives have shown promise in protecting neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases.[4]

Table 3: Neuroprotective Activity of this compound

CompoundAssayConcentrationProtection (%)Reference
This compound Glutamate-induced Neurotoxicity (Rat Cortical Cells)1.0 µM42.6 ± 2.4[4]
Glutamate-induced Neurotoxicity (Rat Cortical Cells)10.0 µM56.9 ± 3.4[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives and for the evaluation of their biological activities.

Synthesis of this compound Derivatives

The total synthesis of (-)-hinokinin has been accomplished in 8 steps, often involving a three-step cascade reaction that includes a highly stereoselective Michael addition, anion-oxidative hydroxylation, and oxygen anion cyclization to construct the core butyrolactonimidate intermediate.[8]

A detailed multi-step synthesis can be summarized as follows:

  • Preparation of the Imidate: The synthesis often commences with the preparation of an enantiopure N-tert-butanesulfinyl imidate from a corresponding nitrile.[8]

  • Cascade Reaction: A crucial step involves a cascade reaction to form the butyrolactonimidate intermediate. This typically includes a stereoselective Michael addition.[8]

  • Cyclization and Functional Group Manipulation: Subsequent steps involve cyclization and various functional group transformations to yield the final lactone structure of this compound.[8]

  • Purification: The final product is purified using techniques such as column chromatography.

Dinitrothis compound is synthesized by the nitration of (-)-hinokinin.[9]

  • Procedure: To a solution of (-)-hinokinin in a suitable solvent (e.g., acetic acid), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature. The reaction mixture is stirred for a specific period, followed by quenching, extraction, and purification to yield (-)-6,6′-dinitrothis compound.[9]

Dihydrocubebin can be synthesized from this compound via reduction of the lactone carbonyl group.

  • Procedure: this compound is dissolved in an appropriate solvent (e.g., toluene) and treated with a reducing agent such as diisobutylaluminium hydride (DIBALH) at low temperatures (e.g., -78 °C). The reaction is then quenched, and the product is extracted and purified.

Biological Evaluation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: Pre-incubate the enzyme with the this compound derivative at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.

  • Product Detection: The product of the enzymatic reaction (e.g., prostaglandin E2) is quantified. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: The concentration of the derivative that causes 50% inhibition of enzyme activity (IC50) is calculated.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more effective therapeutic agents.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. This compound has been shown to exert its anti-inflammatory effects via an NF-κB-dependent mechanism.[6]

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates IkappaB->IKK_complex Degradation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits NFkappaB_active Active NF-κB (p50/p65) NFkappaB->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces This compound This compound Derivatives This compound->IKK_complex Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.

Apoptosis Signaling Pathway in Cancer

This compound has been shown to be a strong inducer of apoptosis in cancer cells.[3] The apoptotic pathway is a complex network of signaling cascades that lead to programmed cell death.

Apoptosis_Pathway This compound This compound Derivatives Mitochondria Mitochondria This compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

A typical workflow for screening this compound derivatives for anticancer activity involves a series of in vitro and in vivo experiments.

Anticancer_Workflow Synthesis Synthesis of This compound Derivatives InVitro In Vitro Screening (e.g., MTT Assay) Synthesis->InVitro Test Mechanism Mechanism of Action (e.g., Apoptosis, Cell Cycle) InVitro->Mechanism Elucidate InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Validate Lead Lead Compound Identification InVivo->Lead Identify

Caption: Experimental workflow for anticancer evaluation of this compound derivatives.

Conclusion

This compound and its derivatives represent a valuable class of natural product-inspired compounds with significant therapeutic potential. Their diverse biological activities, coupled with a synthetically accessible core structure, make them attractive candidates for further drug development. This technical guide provides a foundational understanding of their basic properties and the experimental methodologies required for their investigation. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits.

References

Methodological & Application

Application Note: Quantification of Hinokinin Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of hinokinin, a bioactive lignan with significant pharmacological interest, using a validated High-Performance Liquid Chromatography (HPLC) method with Photo Diode Array (PDA) detection.

Introduction

This compound is a dibenzylbutyrolactone lignan found in various plant species, notably in Piper cubeba. It has garnered attention for its potential therapeutic properties, including trypanocidal activity. Accurate and precise quantification of this compound in plant materials and derived formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note describes a robust and validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method suitable for this purpose.

Principle

The method employs RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of water and acetonitrile. A Photo Diode Array (PDA) detector is used for the detection and quantification of this compound at its maximum absorbance wavelength, ensuring high sensitivity and selectivity. The method has been validated according to the International Council for Harmonisation (ICH) Q2B guidelines.[1][2][3]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A summary of the necessary equipment and the optimized chromatographic conditions are provided in the table below.

ParameterSpecification
HPLC System Waters Alliance 2695 separations module with a 2996 PDA detector or equivalent
Column Waters HR C18 (100 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A: Water, B: Acetonitrile
Gradient Elution A gradient program should be optimized for baseline separation. A typical program involves a linear gradient from a higher proportion of water to a higher proportion of acetonitrile over a run time of approximately 25-30 minutes to ensure elution of all components.[4]
Flow Rate Typically 1.0 mL/min
Column Temperature Ambient
Detection Wavelength UV detection at the λmax of this compound (typically around 280 nm)
Injection Volume 20 µL
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (a 50:50 v/v mixture of water and acetonitrile is suitable) to achieve concentrations ranging from 5 µg/mL to 300 µg/mL.[1][2][3]

Sample Preparation (from Piper cubeba fruits)
  • Extraction: Weigh 5.0 g of the powdered plant material and extract with 20 mL of methanol. This process should be repeated five times using a sonicator bath at 3500 rpm for 30 minutes for each extraction to ensure thorough extraction.[1]

  • Concentration: Collect the supernatants, filter them, and then evaporate to dryness under reduced pressure.[1]

  • Reconstitution: Reconstitute the dried extract with a known volume of the mobile phase (50:50 v/v water:acetonitrile).[1]

  • Filtration: Filter the reconstituted sample through a 0.45 µm membrane filter before injecting it into the HPLC system.[1]

Method Validation Data

The described HPLC method has been validated for linearity, precision, and accuracy.[1][2][3]

Table 1: Linearity Data
ParameterValue
Linearity Range 5 - 300 µg/mL
Correlation Coefficient (r²) > 0.999
Table 2: Precision Data
Precision Type% Relative Standard Deviation (% RSD)
Intra-day Precision (n=15) < 2.0%
Inter-day Precision (n=5, over 3 days) < 2.0%
Repeatability (n=5, over 3 days) < 2.0%
Table 3: Accuracy Data
ParameterValue
Accuracy (% Recovery) Within 98-102%

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Weigh 5.0 g of Powdered Plant Material extraction Extract with Methanol (5 x 20 mL, Sonication) start->extraction filtration1 Filter Supernatant extraction->filtration1 evaporation Evaporate to Dryness filtration1->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration2 Filter through 0.45 µm Membrane Filter reconstitution->filtration2 hplc_vial Transfer to HPLC Vial filtration2->hplc_vial injection Inject 20 µL into HPLC System hplc_vial->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection PDA Detection (at λmax) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Experimental workflow for the HPLC quantification of this compound.

Data Analysis and Quantification

The concentration of this compound in the samples is determined by comparing the peak area of this compound in the sample chromatogram with the calibration curve generated from the standard solutions. The results are typically expressed as a percentage by mass (% m/m) of this compound in the original sample.

Conclusion

The HPLC-PDA method detailed in this application note is a simple, rapid, specific, and reliable tool for the quantitative analysis of this compound in plant materials and their formulations. Its thorough validation ensures that the results obtained are accurate and precise, making it highly suitable for quality control and research applications in the pharmaceutical and natural products industries.

References

Hinokinin: A Potential Therapeutic Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinokinin, a naturally occurring dibenzylbutyrolactone lignan found in various plant species, has emerged as a promising bioactive compound with a wide range of potential therapeutic applications. Preclinical studies have demonstrated its efficacy as an anti-inflammatory, anticancer, neuroprotective, and antiviral agent.[1] This document provides a comprehensive overview of the therapeutic potential of this compound, including its mechanisms of action, quantitative biological data, and detailed protocols for key experimental assays. The information presented here is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Therapeutic Potential and Mechanism of Action

This compound exhibits a diverse pharmacological profile, targeting multiple signaling pathways implicated in various diseases. Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, largely through the modulation of the NF-κB signaling pathway.[2] In the context of cancer, this compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[3] Its neuroprotective effects are demonstrated by its ability to protect neuronal cells from excitotoxicity and amyloid-β-induced damage.[4][5] Furthermore, this compound has shown significant antiviral activity against several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and SARS-CoV.[4]

Quantitative Biological Data

The following tables summarize the key quantitative data from preclinical studies on this compound, providing a comparative overview of its potency across different biological assays.

Table 1: Anti-inflammatory and Immunosuppressive Activity of this compound

AssayCell Line/ModelTargetIC50/EC50/InhibitionReference Compound
Superoxide GenerationHuman Neutrophils-IC50: 0.06 ± 0.12 µg/mLDiphenyleneiodonium (IC50: 0.54 ± 0.21)
Elastase ReleaseHuman Neutrophils-24.7 ± 6.2% inhibition at 10 µg/mLPhenylmethylsulfonyl fluoride (35.24 ± 5.62% inhibition)
Nitric Oxide (NO) GenerationRAW264.7 MacrophagesiNOSIC50: 21.56 ± 1.19 µMAminoguanidine (IC50: 6.51 ± 1.15 µM)
Paw Edema ReductionRatCOX63% reduction at 30 mg/kgIndomethacin (similar reduction at 5 µg/mL)
Acetic Acid-Induced WrithingMice-97% inhibition-
IL-6 Production--IC50: 20.5 ± 0.5 µM-
TNF-α Production--IC50: 77.5 ± 27.5 µM-

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeED50 (µg/mL)
P-388Murine Leukemia1.54
HT-29Human Colon Adenocarcinoma4.61
A-549Human Lung Carcinoma8.01
MCF-7Human Breast Adenocarcinoma2.72
B16F10Murine Metastatic Melanoma2.58
HeLaHuman Cervical Cancer1.67
MK-1Murine Gastric Adenocarcinoma26.1

Table 3: Neuroprotective Activity of this compound

AssayCell/Model SystemProtection/Inhibition
Glutamate-Induced NeurotoxicityPrimary Rat Cortical Cells42.6 ± 2.4% protection at 1.0 µM
Glutamate-Induced NeurotoxicityPrimary Rat Cortical Cells56.9 ± 3.4% protection at 10.0 µM
Acetylcholinesterase (AChE) Inhibition-IC50: 176 µM
Aβ-induced CytotoxicitySH-SY5Y CellsSignificant improvement in viability at 100 µg/mL

Table 4: Antimicrobial and Antiviral Activity of this compound

Organism/VirusActivityMIC/IC50
Enterococcus faecalisAntimicrobialMIC: 0.38 mM
Streptococcus salivariusAntimicrobialMIC: 0.25 mM
Streptococcus sanguinisAntimicrobialMIC: 0.25 mM
Streptococcus mitisAntimicrobialMIC: 0.25 mM
Streptococcus mutansAntimicrobialMIC: 0.32 mM
Streptococcus sobrinusAntimicrobialMIC: 0.28 mM
Candida albicansAntimicrobialMIC: 0.28 mM
Mycobacterium kansasiiAntimycobacterialMIC: 2000 µg/mL
Mycobacterium aviumAntimycobacterialMIC: 500 µg/mL
Human Immunodeficiency Virus (HIV)AntiviralModerate HIV-1 protease activity
Hepatitis B Virus (HBV)AntiviralSignificant activity
SARS-CoVAntiviralSignificant activity

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Anti-inflammatory Activity

1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare various concentrations of this compound in serum-free DMEM. A vehicle control (e.g., DMSO) should be included.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system according to the manufacturer's instructions. Briefly, mix equal volumes of supernatant and Griess reagent and measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition is not due to cytotoxicity.[6][7][8]

2. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This in vivo model evaluates the ability of this compound to reduce acute inflammation.[9][10]

  • Animals:

    • Use male Wistar rats (180-220 g).

  • Assay Protocol:

    • Group the animals and administer this compound (e.g., 30 mg/kg, intraperitoneally) or a vehicle control 30 minutes before inducing inflammation. A positive control group receiving a standard anti-inflammatory drug like indomethacin (e.g., 10 mg/kg) should be included.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induce edema by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Anticancer Activity

1. Cell Viability Assessment using MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[4][11]

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in their respective recommended media and conditions.

  • Assay Protocol:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the ED50 value of this compound.

Neuroprotective Activity

1. Protection against Glutamate-Induced Neurotoxicity in Primary Rat Cortical Cells

This assay evaluates the ability of this compound to protect neurons from excitotoxicity induced by glutamate.[12][13][14]

  • Cell Culture:

    • Prepare primary cortical neuron cultures from embryonic day 18 (E18) rat fetuses.

  • Assay Protocol:

    • Plate the cortical neurons and allow them to mature in vitro for a specified period (e.g., 7-10 days).

    • Pre-treat the neurons with different concentrations of this compound for a designated time.

    • Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).

    • Wash the cells to remove glutamate and replace with fresh culture medium containing the respective concentrations of this compound.

    • Incubate for 24 hours.

    • Assess neuronal viability using methods such as the MTT assay or by counting viable neurons after staining with a live/dead cell staining kit.

2. Protection against Amyloid-β (Aβ)-Induced Cytotoxicity in SH-SY5Y Cells

This assay assesses the neuroprotective effect of this compound against Aβ-induced toxicity, a hallmark of Alzheimer's disease.[5][15][16]

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS.

  • Assay Protocol:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Expose the cells to aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42 at a concentration of 10-25 µM) for 24 hours.

    • Assess cell viability using the MTT assay as described previously.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.

Signaling Pathway Diagrams

NFkB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to This compound This compound This compound->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces Transcription

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Workflow Diagrams

MTT_Workflow start Seed Cells in 96-well Plate treat Treat with this compound (various concentrations) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability & ED50 read->analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

InVivo_Edema_Workflow start Administer this compound (or control) measure_initial Measure Initial Paw Volume start->measure_initial induce_edema Inject Carrageenan measure_initial->induce_edema measure_intervals Measure Paw Volume at Intervals induce_edema->measure_intervals analyze Calculate % Inhibition of Edema measure_intervals->analyze

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

This compound is a multifaceted bioactive lignan with significant therapeutic potential. The data and protocols presented in this document provide a solid foundation for further research into its mechanisms of action and for its development as a novel therapeutic agent for a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. Further investigation, including preclinical toxicology and pharmacokinetic studies, is warranted to advance this compound towards clinical applications.

References

Hinokinin: A Promising Natural Compound for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Hinokinin, a lignan found in various plant species, has emerged as a compound of interest in cancer research. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines through mechanisms including cell cycle arrest and induction of apoptosis. These application notes provide a comprehensive overview of the current research on this compound's effects on cancer cells, detailed protocols for key experiments, and visualizations of the signaling pathways involved.

Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound have been quantified in a range of cancer cell lines. The following tables summarize the half-maximal effective concentrations (ED50) and inhibitory concentrations (IC50) reported in the literature.

Table 1: ED50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeED50 (µg/mL)
P-388Murine Lymphocytic Leukemia1.54
HT-29Human Colon Adenocarcinoma4.61
A-549Human Lung Adenocarcinoma8.01
MCF-7Human Breast Adenocarcinoma2.72
B16F10Murine Metastatic Melanoma2.58
HeLaHuman Cervical Cancer1.67
MK-1Murine Gastric Adenocarcinoma11.4

Table 2: IC50 Values of this compound and its Derivatives

CompoundCell LineCancer TypeIC50 (µM)
This compoundSiHaHuman Cervical Cancer225.5
PLGA-encapsulated this compoundSiHaHuman Cervical Cancer14.68[1]
(-)-KusunokininKKU-M213Cholangiocarcinoma4.47
(±)-TTPG-AKKU-M213Cholangiocarcinoma0.07
(±)-TTPG-BKKU-M213Cholangiocarcinoma0.01

Table 3: Apoptosis Induction by this compound

Cell LineCancer TypeTreatmentFold Increase in Apoptotic Cells
HuH-7Human HepatomaThis compound2.4 - 2.5

Key Cellular Mechanisms of this compound

This compound exerts its anticancer effects through several key cellular mechanisms:

  • G2/M Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase in breast cancer cells (MCF-7 and SKBR-3) and colorectal cancer cells.[2][3] This arrest prevents cancer cells from proceeding through mitosis and proliferation.

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines, including human hepatoma (HuH-7) and colorectal cancer (SW480) cells.[4]

  • Modulation of Signaling Pathways: The anti-cancer activity of this compound is linked to its ability to modulate key signaling pathways involved in cell survival and proliferation, most notably the NF-κB and mTOR pathways.[4]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the desired concentrations of this compound for the specified time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • This compound-treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI staining solution and incubate at room temperature for 15-30 minutes in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of proteins in the mTOR and NF-κB signaling pathways.

Materials:

  • This compound-treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-mTOR, anti-phospho-mTOR, anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through the modulation of critical signaling pathways that control cell survival, proliferation, and inflammation.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation. This compound has been shown to inhibit the mTOR pathway in colorectal cancer cells, leading to decreased cell growth and increased apoptosis.[4]

mTOR_Pathway This compound This compound mTOR mTOR This compound->mTOR inhibition CellGrowth Cell Growth/ Proliferation mTOR->CellGrowth promotion Apoptosis Apoptosis mTOR->Apoptosis inhibition

Caption: this compound inhibits the mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation and cell survival. Aberrant NF-κB activation is common in many cancers. This compound has been reported to mediate its anti-inflammatory properties through the NF-κB signaling mechanism.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK inhibition? IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB inhibition Nucleus Nucleus NFkB->Nucleus translocation GeneExpression Pro-inflammatory & Anti-apoptotic Genes

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Experimental Workflow for this compound Evaluation

A typical workflow for evaluating the anti-cancer effects of this compound in a cancer cell line study is outlined below.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action CellCulture Cancer Cell Culture Treatment This compound Treatment CellCulture->Treatment CellViability Cell Viability (MTT Assay) Treatment->CellViability Apoptosis Apoptosis (Annexin V) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle WesternBlot Western Blot (mTOR, NF-κB) Treatment->WesternBlot DataAnalysis Data Analysis & Conclusion CellViability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for studying this compound's anti-cancer effects.

References

Application Notes and Protocols for Hinokinin in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinokinin, a naturally occurring lignan found in various plant species, has garnered significant interest in pharmacological research due to its diverse biological activities. Among these, its potent anti-inflammatory properties are of particular note. This document provides detailed application notes and protocols for researchers investigating the anti-inflammatory effects of this compound, with a focus on its mechanisms of action involving the NF-κB and MAPK signaling pathways.

Quantitative Data Summary

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key efficacy data.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell Line/SystemInflammatory StimulusParameter MeasuredIC50 / % InhibitionReference Compound
Nitric Oxide ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitrite Levels21.56 ± 1.19 µMAminoguanidine (IC50: 6.51 ± 1.15 µM)
Superoxide GenerationHuman NeutrophilsfMLPSuperoxide Anion0.06 ± 0.12 µg/mLDiphenyleneiodonium (IC50: 0.54 ± 0.21)
Elastase ReleaseHuman NeutrophilsfMLPElastase Activity24.7 ± 6.2% at 10 µg/mLPhenylmethylsulfonyl fluoride (35.24 ± 5.62% inhibition)
IL-6 ProductionTHP-1 CellsLipopolysaccharide (LPS)IL-6 LevelsIC50 = 20.5 ± 0.5 µM-
TNF-α ProductionTHP-1 CellsLipopolysaccharide (LPS)TNF-α LevelsIC50 = 77.5 ± 27.5 µM-

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelInflammatory AgentDosage of this compoundParameter Measured% Reduction in EdemaReference Compound
Rat Paw EdemaCarrageenan30 mg/kgPaw Volume63%Indomethacin (5 µg/mL)
Prostaglandin-induced EdemaProstaglandinNot specifiedPaw Edema59.2%-

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes Transcription

This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another key signaling cascade involved in inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. This compound has been observed to modulate the phosphorylation of these key MAPK proteins.

MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Inflammation Inflammatory Response AP1->Inflammation This compound This compound This compound->p38 Inhibition of Phosphorylation This compound->JNK Inhibition of Phosphorylation This compound->ERK Inhibition of Phosphorylation

This compound modulates the MAPK signaling pathway.

Experimental Protocols

In Vitro Assays

This protocol details the measurement of nitric oxide production, a key inflammatory mediator, in LPS-stimulated murine macrophages.

NO_Assay_Workflow cluster_workflow Nitric Oxide Assay Workflow start Start seed_cells Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 pre_treat Pre-treat with this compound or vehicle for 1h incubate_24h_1->pre_treat stimulate Stimulate with LPS (1 µg/mL) for 24h pre_treat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant griess_reaction Perform Griess Reaction: Mix supernatant with Griess reagent (1:1) collect_supernatant->griess_reaction incubate_rt Incubate at RT for 10 min griess_reaction->incubate_rt measure_abs Measure absorbance at 540 nm incubate_rt->measure_abs analyze Analyze data and calculate IC50 measure_abs->analyze end End analyze->end

Workflow for Nitric Oxide Production Assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production and determine the IC50 value.

This assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 20 ng/mL) or LPS for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage inhibition of NF-κB activation.

This protocol is for detecting the phosphorylation status of key MAPK proteins (p38, JNK, ERK) in response to inflammatory stimuli and treatment with this compound.

Materials:

  • RAW 264.7 cells or other appropriate cell line

  • LPS or other inflammatory stimulus

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, and total ERK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed and culture cells to 80-90% confluency.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS for a specified time (e.g., 30-60 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Assay

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Paw_Edema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Workflow start Start acclimatize Acclimatize rats for at least 1 week start->acclimatize fasting Fast rats overnight with access to water acclimatize->fasting measure_baseline Measure baseline paw volume (plethysmometer) fasting->measure_baseline administer_compound Administer this compound (i.p. or p.o.) or vehicle/positive control measure_baseline->administer_compound wait_30_60_min Wait for 30-60 min administer_compound->wait_30_60_min induce_edema Inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw wait_30_60_min->induce_edema measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) post-carrageenan injection induce_edema->measure_edema calculate_inhibition Calculate the percentage inhibition of edema measure_edema->calculate_inhibition end End calculate_inhibition->end

Workflow for Carrageenan-Induced Paw Edema Assay.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (lambda, Type IV)

  • This compound

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., saline, 0.5% CMC)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer this compound, vehicle, or a positive control (e.g., indomethacin) intraperitoneally or orally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

  • Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the paw edema volume (increase in paw volume) and the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting key inflammatory pathways. The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate and characterize the anti-inflammatory properties of this compound and similar compounds. These methodologies can be adapted for screening and mechanistic studies in the development of novel anti-inflammatory therapeutics.

References

Application Notes: Hinokinin for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hinokinin is a naturally occurring lignan found in various plant species. It is emerging as a compound of interest in biomedical research due to its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Research suggests its potential as a therapeutic agent for neurological disorders, where neuroinflammation and oxidative stress are key pathological contributors. These notes provide an overview of this compound's mechanisms, quantitative data on its bioactivity, and detailed protocols for its application in relevant experimental models.

Mechanism of Action in a Neurological Context

This compound's neuroprotective effects are largely attributed to its potent anti-inflammatory and antioxidant activities. In the central nervous system (CNS), chronic activation of immune cells like microglia leads to the release of pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease.[3][4][5]

This compound has been shown to mitigate these processes. It can inhibit the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1][2] A primary mechanism for this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[7] By preventing NF-κB activation, this compound effectively suppresses the inflammatory cascade in glial cells, thereby reducing neurotoxicity.

G cluster_membrane Microglial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB_active NF-κB Activation IkB->NFkB_active NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Gene Pro-inflammatory Gene Transcription NFkB_translocation->Gene Mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO) Gene->Mediators LPS Inflammatory Stimulus (e.g., LPS) LPS->TLR4 This compound This compound This compound->IKK Inhibition

Caption: this compound's anti-neuroinflammatory mechanism via NF-κB pathway inhibition.

Furthermore, this compound demonstrates potential in Alzheimer's disease models by protecting neuronal cells from amyloid-beta (Aβ) induced cytotoxicity and by inhibiting acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine.[8]

Quantitative Data Summary

The following table summarizes the reported in vitro bioactivities of this compound from various studies. This data is crucial for determining effective concentrations for experimental design.

ParameterAssay/ModelResult (IC₅₀ / Activity)Reference
Anti-inflammatory Superoxide Generation (Human Neutrophils)IC₅₀: 0.06 ± 0.12 µg/mL[1]
Elastase Release (Human Neutrophils)24.7 ± 6.2% inhibition at 10 µg/mL[1]
LPS-induced Nitric Oxide (RAW264.7)IC₅₀: 21.56 ± 1.19 µM[1]
Neuroprotection Acetylcholinesterase (AChE) InhibitionIC₅₀: 84.54 ± 9.86 µg/mL (176 µM)[8]
Aβ-induced Cytotoxicity (SH-SY5Y cells)Significantly improved cell viability at 100 µg/mL[8]
Analgesic Acetic Acid-induced Writhing (Mice)97% inhibition of algogenic process[1]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the bioactivity of this compound in the context of neurological disorders.

Protocol 1: In Vitro Anti-Neuroinflammatory Activity

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial or macrophage cells.

Principle: LPS, a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on immune cells like RAW264.7 macrophages, triggering an inflammatory cascade that results in the production of NO. The concentration of NO, measured as its stable metabolite nitrite, can be quantified using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates anti-inflammatory activity.[1]

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: After incubation, remove the medium. Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be kept below 0.1% in all wells.

  • Stimulation: After a 1-hour pre-treatment with this compound, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control. Calculate the IC₅₀ value.

Protocol 2: Neuroprotection Against Aβ-Induced Cytotoxicity

Objective: To evaluate the protective effect of this compound against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line.

Principle: Aggregated Aβ peptides are neurotoxic and are a hallmark of Alzheimer's disease. This assay measures the viability of SH-SY5Y neuroblastoma cells after exposure to Aβ in the presence or absence of this compound. Cell viability is commonly assessed using the MTT assay, which measures mitochondrial reductase activity.[8]

G start Start seed Seed SH-SY5Y Cells (96-well plate) start->seed incubate1 Incubate 24h seed->incubate1 treat Pre-treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate 1h treat->incubate2 add_abeta Add Aβ Peptide (e.g., 50 µM) incubate2->add_abeta incubate3 Incubate 24h add_abeta->incubate3 add_mtt Add MTT Reagent incubate3->add_mtt incubate4 Incubate 4h add_mtt->incubate4 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate4->add_solubilizer read Read Absorbance (570 nm) add_solubilizer->read analyze Analyze Data: Calculate % Cell Viability read->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Amyloid-beta (1-42 or 25-35) peptide

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO or other suitable solubilizing agent

  • 96-well cell culture plates

  • Spectrophotometer (570 nm)

Procedure:

  • Aβ Preparation: Prepare aggregated Aβ by dissolving the peptide in sterile water or appropriate buffer and incubating at 37°C for several days.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat cells with medium containing various concentrations of this compound for 1-2 hours.

  • Toxicity Induction: Add the prepared Aβ aggregates to the wells to a final concentration known to induce toxicity (e.g., 50 µM).[8] Include controls: untreated cells, cells with Aβ only, and cells with this compound only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis: Measure the absorbance at 570 nm. Express the viability of treated cells as a percentage relative to the untreated control cells.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To measure the inhibitory effect of this compound on AChE activity.

Principle: This colorimetric assay is based on the Ellman method. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to form a yellow-colored compound (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically. An inhibitor will reduce the rate of this color change.

Materials:

  • AChE from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Galantamine or Donepezil (positive control)

  • Tris-HCl buffer (pH 8.0)

  • 96-well plate

  • Spectrophotometer (412 nm)

Procedure:

  • Reagent Preparation:

    • Prepare solutions of DTNB (10 mM), ATCI (10 mM), and AChE (0.5 U/mL) in Tris-HCl buffer.

    • Prepare serial dilutions of this compound and the positive control.

  • Assay Reaction:

    • In a 96-well plate, add 25 µL of ATCI solution.

    • Add 50 µL of DTNB solution.

    • Add 25 µL of the this compound sample at different concentrations.

    • Mix and pre-incubate at 25°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding 25 µL of the AChE enzyme solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a kinetic plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

References

Troubleshooting & Optimization

Technical Support Center: Hinokinin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of hinokinin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their this compound synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the chemical synthesis of this compound is low. What are the most critical steps to optimize?

A1: Low overall yield in this compound synthesis is a common issue, often stemming from suboptimal conditions in key transformations. Two critical areas to focus on are the stereoselective formation of the γ-butyrolactone ring and the efficiency of the initial coupling reactions. For instance, in syntheses starting from piperonal, the asymmetric Michael addition and the subsequent cyclization are crucial for establishing the correct stereochemistry and maximizing yield.[1] A multi-step cascade reaction involving a highly stereoselective Michael addition has been shown to be effective.[2][3][4]

Q2: I am observing the formation of significant byproducts during the cyclization step to form the γ-butyrolactone ring. How can I minimize these?

A2: Byproduct formation during cyclization is often due to competing side reactions or incorrect stereochemistry in the precursor. To minimize byproducts, ensure the precursor for cyclization, such as a δ-nitro alcohol, is of high purity and has the correct diastereoselectivity.[1] One reported byproduct is the C-aryl glycoside isocubebinic ether, which can arise from intramolecular cyclization.[1] Optimizing the reaction conditions for the cyclization, such as temperature and the choice of activating agent (e.g., Boc2O), can significantly improve the selectivity towards the desired this compound product.[1][5]

Q3: What are the advantages of a biosynthetic approach to this compound synthesis, and what are the key enzymes involved?

A3: Biosynthetic approaches offer a more sustainable and potentially higher-yielding alternative to complex chemical syntheses.[6] The key enzymes in the biosynthesis of this compound precursors are pinoresinol-lariciresinol reductases (PLRs).[7][8][9] These enzymes catalyze the conversion of pinoresinol to lariciresinol and then to secoisolariciresinol, which are precursors to this compound.[7][10] By optimizing the expression and activity of these enzymes in microbial systems like E. coli, high titers of these precursors can be achieved.[11]

Q4: In my bioconversion experiment to produce this compound precursors, the conversion efficiency is poor. What parameters should I optimize?

A4: For efficient bioconversion, several parameters need to be carefully optimized. These include pH, temperature, agitation speed, and the concentration of the initial substrate (e.g., eugenol).[11] For the enzymatic conversion of eugenol to pinoresinol, a pH of 7.0 and a temperature of around 30°C have been shown to be optimal.[11] Higher temperatures can inhibit the activity of some enzymes in the cascade.[11] It is also crucial to ensure an adequate supply of co-factors like NADPH for the reductase enzymes.[12]

Troubleshooting Guides

Chemical Synthesis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low yield in Henry reaction - Incomplete reaction. - Degradation of aldehyde starting material.- Ensure the use of a suitable base and monitor the reaction progress by TLC. - Use freshly distilled or purified aldehyde.
Poor diastereoselectivity in Michael addition - Inappropriate catalyst or reaction conditions.- Employ a suitable chiral catalyst to control the stereochemistry. - Optimize the reaction temperature and solvent. Asymmetric organocatalysis has been shown to provide high diastereoselectivity.[1]
Formation of epimers during final product isolation - Isomerization under purification conditions.- Use mild purification techniques such as column chromatography with a neutral stationary phase. - Avoid exposure to acidic or basic conditions during workup and purification.
Low yield in the final cyclization and removal of protecting groups - Inefficient removal of protecting groups. - Harsh conditions leading to product degradation.- Select protecting groups that can be removed under mild conditions. For example, a Boc oxime carbonyl can be removed with HCl in dioxane.[1] - Perform the deprotection and cyclization in a stepwise manner if a one-pot reaction is inefficient.
Biosynthesis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low production of pinoresinol from eugenol - Suboptimal pH or temperature for the enzyme cascade. - Inhibition of enzymes by byproducts like H2O2.- Optimize the bioconversion conditions. A pH of 7.0 and a temperature of 30°C have been reported as optimal.[11] - Co-express an enzyme like vanillyl alcohol oxidase that can efficiently remove H2O2.[11]
Inefficient conversion of pinoresinol to lariciresinol - Low activity of the pinoresinol-lariciresinol reductase (PLR). - Insufficient NADPH co-factor.- Use a highly active PLR enzyme or engineer the enzyme for improved activity.[7] - Ensure the host organism's metabolic pathways can supply sufficient NADPH. Overexpression of genes in the pentose phosphate pathway can increase NADPH availability.[12]
Toxicity of intermediates or products to the host organism - Accumulation of toxic compounds like coniferyl alcohol.- Optimize the metabolic flux to prevent the accumulation of toxic intermediates. - Engineer the host strain for improved tolerance to the target compounds.

Quantitative Yield Data

The following table summarizes the reported yields for key steps in different this compound synthesis approaches.

Synthesis StepStarting Material(s)ProductReported Yield (%)Reference
Henry ReactionPiperonal-derived aldehydeNitro alcohol91[1]
DehydrationNitro alcoholNitroalkene91[1]
Asymmetric Michael AdditionNitroalkene and aldehydeδ-nitro alcohol81[1]
Oxime Carbonate Formationδ-nitro alcoholOxime carbonate64[1]
Deprotection to this compoundOxime carbonate(-)-Hinokinin87[1]
Stereoselective Michael AdditionImidate and enoateMichael adduct80[4]
Anion-oxidative Hydroxylation & CyclizationMichael adductButyrolactonimidate83[4]
Removal of Chiral AuxiliaryButyrolactonimidateButyrolactone80[4]
Reduction of LactoneButyrolactoneFuran60[4]
Oxidation to this compoundFuran(-)-Hinokinin"Acceptable"[4]

Experimental Protocols

Protocol 1: Total Synthesis of (-)-Hinokinin via Oxime Carbonate Formation[1]

This protocol outlines a key sequence in the total synthesis of (-)-hinokinin.

Step 1: Asymmetric Michael Addition

  • To a solution of the nitroalkene (derived from piperonal) in an appropriate solvent, add the aldehyde and a chiral organocatalyst.

  • Stir the reaction mixture at the optimized temperature until completion (monitored by TLC).

  • Purify the resulting δ-nitro alcohol by column chromatography.

Step 2: Oxime Carbonate Formation

  • Dissolve the δ-nitro alcohol in a suitable solvent (e.g., DCM).

  • Add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., DMAP).

  • Stir the reaction at 0 °C until the starting material is consumed.

  • Purify the resulting oxime carbonate by column chromatography.

Step 3: Deprotection to (-)-Hinokinin

  • Treat the oxime carbonate with a solution of HCl in dioxane.

  • Stir the reaction until the deprotection is complete.

  • Purify the final product, (-)-hinokinin, by column chromatography.

Protocol 2: Biosynthesis of Pinoresinol from Eugenol[11]

This protocol describes the bioconversion of eugenol to pinoresinol using an engineered E. coli strain.

  • Prepare a seed culture of the E. coli strain expressing the necessary enzymes (e.g., peroxidase and vanillyl alcohol oxidase) in LB medium.

  • Inoculate the production medium (e.g., TB medium) with the seed culture.

  • Induce protein expression at the appropriate cell density with IPTG.

  • After induction, add eugenol to the culture to initiate the bioconversion.

  • Maintain the culture at the optimal conditions (pH 7.0, 30 °C, 220 rpm).

  • Monitor the production of pinoresinol over time using HPLC.

  • Extract and purify the pinoresinol from the culture medium.

Visualizations

Hinokinin_Chemical_Synthesis_Workflow Piperonal Piperonal Aldehyde Aldehyde Derivative Piperonal->Aldehyde Preparation Nitroalkene Nitroalkene Aldehyde->Nitroalkene Henry Reaction & Dehydration Nitro_alcohol δ-Nitro Alcohol Nitroalkene->Nitro_alcohol Asymmetric Michael Addition Oxime_carbonate Oxime Carbonate Nitro_alcohol->Oxime_carbonate Boc2O Cyclization This compound (-)-Hinokinin Oxime_carbonate->this compound Deprotection

Caption: Chemical synthesis workflow for (-)-Hinokinin.

Hinokinin_Biosynthesis_Pathway Eugenol Eugenol Coniferyl_alcohol Coniferyl Alcohol Eugenol->Coniferyl_alcohol Enzyme Cascade Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Oxidative Coupling Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Hinokinin_Precursor This compound Precursor Secoisolariciresinol->Hinokinin_Precursor

Caption: Biosynthetic pathway to this compound precursors.

Troubleshooting_Logic Start Low this compound Yield Synthesis_Type Synthesis Type? Start->Synthesis_Type Chemical Chemical Synthesis Synthesis_Type->Chemical Chemical Bio Biosynthesis Synthesis_Type->Bio Bio Check_Stereo Check Stereoselectivity of Michael Addition Chemical->Check_Stereo Optimize_Bio_Conditions Optimize pH, Temp, Substrate Conc. Bio->Optimize_Bio_Conditions Optimize_Cyclization Optimize Cyclization Conditions Check_Stereo->Optimize_Cyclization Check_Enzyme_Activity Check PLR Activity & Cofactor Supply Optimize_Bio_Conditions->Check_Enzyme_Activity

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Isolation and Purification of Hinokinin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and methodologies associated with the isolation and purification of hinokinin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be isolated?

A1: this compound is a type of lignan, a class of polyphenolic compounds found in many plants. It is recognized for its various biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound has been isolated from a variety of plant species, including those from the genera Piper, Aristolochia, Chamaecyparis, and Commiphora.

Q2: What are the main challenges in isolating and purifying this compound?

A2: The primary challenges in the isolation and purification of this compound include:

  • Low Yield: this compound is often present in low concentrations in plant materials, making it difficult to obtain large quantities.

  • Complex Plant Matrix: Plant extracts contain a multitude of other compounds, such as other lignans, terpenoids, flavonoids, and alkaloids, which have similar physicochemical properties to this compound, complicating the separation process.

  • Co-elution of Similar Compounds: Other lignans with similar polarity and molecular weight often co-elute with this compound during chromatographic separation, making it challenging to achieve high purity.

  • Potential for Degradation: this compound can be sensitive to heat, light, and extreme pH conditions, which can lead to degradation during extraction and purification.

Q3: Which extraction methods are most effective for this compound?

A3: Several extraction methods can be employed, with the choice depending on the plant material, available equipment, and desired scale. Common methods include:

  • Soxhlet Extraction: A classical and efficient method, though the prolonged exposure to heat can potentially degrade thermolabile compounds.

  • Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing extraction efficiency at lower temperatures and shorter times compared to Soxhlet.

  • Energized Dispersive Guided Extraction (EDGE®): A newer, automated technique that combines pressurized liquid extraction and dispersive solid-phase extraction, offering rapid extraction with reduced solvent consumption.[1]

  • Maceration: A simple method involving soaking the plant material in a solvent, suitable for small-scale extractions but may be less efficient than other methods.

Q4: What analytical techniques are used to identify and quantify this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector is a common and reliable method for the quantification of this compound.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is also used for both identification and quantification. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.[1][3]

Troubleshooting Guide

This guide addresses common problems encountered during the isolation and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces solvent penetration.Ensure the plant material is thoroughly dried at a low temperature (40-50°C) and ground into a fine, uniform powder.
Inappropriate Solvent Selection: The solvent may not have the optimal polarity to efficiently extract this compound.This compound is a lignan of medium polarity. Solvents like ethanol, methanol, chloroform, and ethyl acetate are commonly used.[1][3] For lignan aglycones, medium polarity solvents are effective, while aqueous mixtures of ethanol or methanol are better for more polar lignan glycosides.[4]
Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient for complete extraction.Optimize the extraction time and temperature for your chosen method. For maceration, allow for at least 72 hours with occasional agitation. For Soxhlet and other methods, ensure an adequate number of extraction cycles.
Poor Separation During Chromatography Co-elution with Other Lignans: The crude extract contains other lignans with similar polarities to this compound (e.g., cubebin), leading to overlapping peaks.[3]Utilize a multi-step purification strategy. Start with column chromatography using silica gel with a gradient elution of a non-polar and a moderately polar solvent (e.g., n-hexane and ethyl acetate).[3] For improved separation, consider using two-dimensional liquid chromatography (2D-LC) which offers higher selectivity.[5]
Inappropriate Stationary or Mobile Phase: The chosen chromatographic system may not be suitable for separating this compound from impurities.For column chromatography, silica gel is a common stationary phase. The mobile phase is typically a gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate.[3] For HPLC, a C18 reversed-phase column with a mobile phase of acetonitrile and water is often used.[2]
This compound Degradation Exposure to High Temperatures: Prolonged heating during extraction (e.g., Soxhlet) or solvent evaporation can cause thermal degradation.Use extraction methods that operate at lower temperatures, such as ultrasonic-assisted extraction. When removing solvent, use a rotary evaporator at a controlled, low temperature (below 50°C).[6]
Inappropriate pH: Extreme pH levels can lead to the degradation of lignans.Maintain a slightly acidic to neutral pH (5.5-7.0) during extraction and purification steps.[6]
Light Exposure: this compound may be sensitive to light, leading to photodegradation.Conduct extraction and purification steps under subdued light and store extracts and purified compounds in amber-colored vials or wrapped in aluminum foil.[6]

Quantitative Data Summary

Extraction Method Plant Material Solvent Yield/Content of this compound Reference
MacerationAristolochia odoratissima (stems)Ethyl Acetate35 mg from 7 g of extract (from 800 g of dried plant material)[3]
SoxhletCommiphora leptophloeos (bark)Ethanol18.30% (relative area in GC-MS)[1]
UltrasoundCommiphora leptophloeos (bark)Ethanol12.06% (relative area in GC-MS)[1]
EDGE®Commiphora leptophloeos (bark)Ethanol50.75% (relative area in GC-MS)[1]
HPLC AnalysisPiper cubeba (fruits)Methanol0.005–0.109% (m/m)[2]

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol provides a general guideline for the extraction of this compound and can be adapted based on the specific plant material and available equipment.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., stems, bark, or fruits) in a well-ventilated area or a low-temperature oven (40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction (Choose one of the following methods):

    • Maceration:

      • Place the powdered plant material in a large container.

      • Add a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a 1:10 solid-to-solvent ratio (w/v).

      • Seal the container and let it stand for 72 hours at room temperature with occasional shaking.

    • Soxhlet Extraction:

      • Place the powdered plant material in a thimble.

      • Extract with a suitable solvent (e.g., ethanol or chloroform) for 6-8 hours.

    • Ultrasonic-Assisted Extraction (UAE):

      • Suspend the powdered plant material in a suitable solvent in a flask.

      • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is based on the successful isolation of this compound from Aristolochia odoratissima.[3]

  • Preparation of the Column:

    • Use a glass column packed with silica gel (70-230 mesh) as the stationary phase.

    • Equilibrate the column with a non-polar solvent such as n-hexane.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in increasing proportions (e.g., starting from 5% ethyl acetate in n-hexane and gradually increasing the concentration).

    • Collect fractions of a fixed volume (e.g., 200 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions that show a pure spot corresponding to a this compound standard.

  • Final Purification:

    • The combined fractions can be further purified by recrystallization or by preparative HPLC if necessary to achieve higher purity.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Plant Material extraction Solvent Extraction (Maceration, Soxhlet, UAE) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography Load onto column fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling pure_this compound Pure this compound pooling->pure_this compound

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_logic cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Low this compound Yield check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification check_degradation Assess for Degradation start->check_degradation optimize_extraction Optimize Solvent, Time, Temp. check_extraction->optimize_extraction optimize_chromatography Adjust Stationary/Mobile Phase check_purification->optimize_chromatography minimize_degradation Control Temp, pH, Light check_degradation->minimize_degradation

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Troubleshooting Hinokinin Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving consistent and reliable results with hinokinin in vitro hinges on proper dissolution. This compound, a bioactive lignan, is an inherently hydrophobic molecule, which can present significant challenges in aqueous experimental systems. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous cell culture medium. What is the recommended solvent?

A1: this compound is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media. Therefore, a stock solution must be prepared using an organic solvent. The most commonly used and recommended solvent for preparing a high-concentration stock solution of this compound for in vitro studies is dimethyl sulfoxide (DMSO). Ethanol can also be used, but DMSO generally offers higher solubility for lignans.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower. To prevent this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic to cells. A final concentration of 0.1% DMSO is often well-tolerated by most cell lines.

  • Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your medium, perform serial dilutions of the stock solution in your cell culture medium. This gradual decrease in the solvent concentration can help keep the compound in solution.

  • Thorough Mixing: When adding the this compound stock solution to the medium, ensure rapid and thorough mixing by vortexing or gently pipetting to promote dispersion and prevent localized high concentrations that can lead to precipitation.

  • Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

Q3: My prepared this compound stock solution appears cloudy. What should I do?

A3: A cloudy stock solution indicates that the this compound has not fully dissolved or has precipitated out of solution, possibly due to solvent degradation (e.g., absorption of water by DMSO) or storage at an inappropriate temperature.

  • Gentle Warming: Try gently warming the stock solution in a 37°C water bath for a few minutes, with occasional vortexing. This can often help redissolve the compound.

  • Sonication: A brief sonication in a water bath can also aid in dissolving the compound.

  • Prepare Fresh: If warming and sonication do not clarify the solution, it is best to discard it and prepare a fresh stock solution to ensure accurate dosing in your experiments.

Q4: What is the maximum concentration of this compound I can use in my in vitro experiment?

A4: The maximum concentration is limited by its solubility in the final assay medium and any potential cytotoxic effects of the compound or the solvent. It is crucial to perform a preliminary solubility test to determine the highest concentration of this compound that remains in solution in your specific cell culture medium (containing the final percentage of DMSO). Additionally, a dose-response experiment should be conducted to determine the optimal working concentration that elicits the desired biological effect without causing significant cell death.

Data Presentation: Solubility of Structurally Similar Lignans

CompoundSolventSolubility (mg/mL)Molar Solubility (mM)Source
Arctigenin DMSO~12 - 255~32 - 685[1][2][3][4]
Ethanol~0.5~1.3[1]
Dimethyl formamide (DMF)~20~53.7[1]
Matairesinol DMSO~30~83.7[5][6]
Ethanol~2~5.6[5][6]
Dimethyl formamide (DMF)~30~83.7[5]

Note: The molecular weight of this compound is 354.35 g/mol , arctigenin is 372.41 g/mol , and matairesinol is 358.4 g/mol . The provided molar solubility is an approximation based on the reported mg/mL values.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 354.35 g/mol

    • To make 1 mL of a 10 mM stock solution:

      • Mass (g) = 0.010 mol/L * 0.001 L * 354.35 g/mol = 0.00354 g = 3.54 mg

  • Weigh the this compound:

    • Carefully weigh out 3.54 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound.

  • Ensure complete dissolution:

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

    • If necessary, gently warm the tube in a 37°C water bath for a few minutes or sonicate briefly to aid dissolution.

  • Storage:

    • Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the steps for diluting the DMSO stock solution into the cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or a sterile dilution plate

Procedure:

  • Determine the final desired concentration of this compound in your experiment (e.g., 10 µM).

  • Calculate the dilution factor:

    • Dilution Factor = [Stock Concentration] / [Final Concentration]

    • For a 10 µM final concentration from a 10 mM stock: 10,000 µM / 10 µM = 1000x dilution.

  • Prepare the working solution:

    • To maintain a final DMSO concentration of 0.1%, a 1:1000 dilution is required.

    • For 1 mL of final working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.

    • Immediately after adding the stock solution, mix thoroughly by gentle vortexing or by pipetting up and down several times.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (e.g., 1 µL) to the same final volume of cell culture medium (e.g., 1 mL) without the this compound. This is crucial to account for any effects of the solvent on the cells.

  • Apply to cells:

    • Add the prepared working solutions (this compound and vehicle control) to your cell cultures.

Mandatory Visualizations

Experimental Workflow for this compound Dissolution and Application in Cell Culture

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Gentle Heat / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store dilute Dilute Stock in Pre-warmed Cell Culture Medium store->dilute mix Thorough Mixing dilute->mix add_to_cells Add Working Solution to Cells mix->add_to_cells add_vehicle Add Vehicle Control to Cells mix->add_vehicle

Workflow for preparing and using this compound in cell culture experiments.
Simplified Signaling Pathway: this compound Inhibition of the Canonical NF-κB Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates a simplified representation of the canonical NF-κB pathway and the point of inhibition by this compound.

G LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_active Active NF-κB (p50/p65) IkBa_NFkB->NFkB_active Releases Proteasome Proteasomal Degradation IkBa_p->Proteasome Targets for Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound This compound->IKK Inhibits

This compound inhibits the IKK complex, preventing NF-κB activation.

References

Technical Support Center: Refining Analytical Methods for Hinokinin Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the detection and quantification of hinokinin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables to assist in refining your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The primary methods for the analysis of this compound and other lignans are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet-Visible (UV) detection, and more advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] LC-MS/MS is particularly favored for its high sensitivity and selectivity, especially for complex matrices like biological fluids or plant extracts.[4][5]

Q2: What is a typical limit of detection (LOD) and limit of quantification (LOQ) for this compound?

A2: The LOD and LOQ are highly method-dependent. For instance, a validated LC-MS/MS method for a similar compound, hinokiflavone, in rat plasma reported an LOQ of 0.9 ng/mL.[4] For the lignan pinoresinol, an HPLC-UV method achieved an LOD of 4.3 µg/mL and an LOQ of 14.5 µg/mL.[5] These values can vary significantly based on the instrument, matrix, and sample preparation technique used.

Q3: How can I improve the extraction efficiency of this compound from plant material?

A3: Extraction is a critical step.[6] Pressurized liquid extraction techniques, such as Energized Dispersive Guided Extraction (EDGE), have shown significantly higher efficiency for this compound compared to traditional methods like Soxhlet or ultrasound, while using less solvent and time.[1] The choice of solvent is also crucial; sequential extraction with a non-polar solvent followed by ethanol or acetone is often recommended for lignans.[3] For complex samples, a purification step using solid-phase extraction (SPE) or silica gel column chromatography can improve the quality of the final extract.[5][7]

Q4: What are the key mass spectrometry parameters to optimize for this compound analysis?

A4: For MS/MS analysis, optimizing parameters such as collision energy, ion injection time, and automatic gain control (AGC) is essential for achieving high sensitivity and reproducibility.[8][9][10] For a related biflavonoid, hinokiflavone, detection was achieved in negative electrospray ionization mode, monitoring the transition of m/z 537 → 284.[4] It is crucial to perform compound-specific tuning to determine the optimal precursor and product ions and their corresponding collision energies for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too concentrated a sample. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. 3. Column Contamination/Degradation: Buildup of matrix components at the column inlet. 4. Secondary Interactions: Silanol interactions between this compound and the stationary phase.1. Dilute the sample or reduce the injection volume.[11] 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[11][12] 3. Use a guard column and replace it regularly.[7] Flush the column with a strong solvent.[11] 4. Add a competing agent like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%) or use a base-deactivated column.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal MS/MS Parameters: Incorrect collision energy, precursor/product ion selection. 2. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of this compound. 3. Poor Extraction Recovery: Inefficient extraction from the initial sample. 4. Detector Issues (HPLC-UV): Incorrect wavelength selection.1. Perform a full optimization of all mass spectrometric parameters using a pure standard of this compound.[8][10] 2. Improve sample cleanup using SPE. Dilute the sample to reduce the concentration of interfering substances. Modify chromatographic conditions to separate this compound from interfering peaks. 3. Optimize the extraction method (solvent, time, temperature).[6] Consider alternative techniques like EDGE.[1] 4. Analyze the UV spectrum of this compound to determine its absorbance maximum (λmax). A wavelength of 210 nm has been used for other lignans.[5]
Retention Time Drifting/Fluctuations 1. Temperature Fluctuations: The column temperature is not stable. 2. Mobile Phase Composition Change: Inconsistent mixing from the pump or solvent degradation. 3. Column Equilibration: The column is not sufficiently equilibrated before injection. 4. Pump Malfunction: Leaks or faulty check valves causing inconsistent flow.1. Use a column thermostat to maintain a constant temperature. Retention times can shift 1-2% per 1°C change.[7] 2. Prepare fresh mobile phase daily and ensure proper degassing. If using a gradient, check the pump's proportioning valves.[7] 3. Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before starting the sequence. 4. Check for pressure fluctuations. Inspect pump seals and check valves for leaks or blockages.[11]
High Backpressure 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase has clogged the inlet frit. 2. System Contamination: Precipitation of sample components or buffer salts in the tubing or injector. 3. Mobile Phase Viscosity: Using a highly viscous mobile phase.1. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. Reverse flush the column (disconnect from the detector first). If pressure remains high, replace the frit or the column.[12] 2. Flush the entire system with a strong solvent (e.g., isopropanol).[13] 3. Check the viscosity of your mobile phase combination; consider adjusting the composition or increasing the column temperature to reduce viscosity.

Quantitative Data Summary

The following tables summarize analytical parameters from various studies on lignans, providing a baseline for method development.

Table 1: LC-MS/MS Parameters for Lignan-Related Compounds

Parameter Hinokiflavone in Rat Plasma[4] General Metabolomics Optimization[8]
Instrument Triple Quadrupole MS Orbitrap Mass Spectrometer
Ionization Mode Negative ESI -
Column Hypersil Gold C18 -
Mobile Phase Methanol:Water (65:35, v/v) -
Flow Rate 0.3 mL/min -
MS/MS Transition m/z 537 → 284 -
LOQ 0.9 ng/mL -

| Linear Range | 0.9 - 1000 ng/mL | - |

Table 2: HPLC-UV Method Validation Data for Lignans

Parameter Pinoresinol from Spruce Resin[5] General HPLC Validation[14]
Detection Wavelength 210 nm 251 nm
Limit of Detection (LOD) 4.3 µg/mL -
Limit of Quantification (LOQ) 14.5 µg/mL -
Linearity (r²) - 0.999

| Linear Range | - | 0.25 - 1.5 µg/mL |

Experimental Protocols

Protocol 1: General Extraction and Purification of this compound

This protocol is a generalized procedure based on common methods for lignan extraction.[3][6]

  • Milling: Dry the plant material (e.g., bark, seeds) at 40°C and grind it into a fine powder.

  • Defatting (Optional): Perform an initial extraction with a non-polar solvent like hexane for 6-8 hours to remove lipids. Discard the hexane extract.

  • Lignan Extraction: Extract the defatted material with a polar solvent such as 70-95% ethanol or methanol. This can be done using Soxhlet extraction (6-8 hours), ultrasound-assisted extraction (30-60 minutes), or a pressurized system like EDGE for higher efficiency.[1]

  • Concentration: Evaporate the solvent from the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification (Recommended):

    • Re-dissolve the crude extract in a minimal amount of solvent.

    • Apply the solution to a silica gel column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., starting with hexane:ethyl acetate and gradually increasing the ethyl acetate proportion).

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify and pool the fractions containing this compound.

    • Evaporate the solvent from the purified fractions to yield isolated this compound.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a quantitative UPLC-MS/MS method. Parameters should be optimized for your specific instrument and application.

  • Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples.

  • Sample Preparation: Dissolve the final, purified extract in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size).[15]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: Start with a high percentage of A (e.g., 95%), ramp down to a low percentage (e.g., 5%) over several minutes, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40°C.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), tested in both positive and negative modes to determine optimal signal.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Parameter Optimization: Infuse a solution of pure this compound directly into the mass spectrometer to determine the precursor ion ([M+H]⁺ or [M-H]⁻) and to optimize the collision energy for the most stable and abundant product ions.

    • Data Analysis: Quantify this compound in samples by comparing the peak area of the specific MRM transition to the calibration curve generated from the standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Start Plant Material Grind Grinding & Drying Start->Grind Extract Solvent Extraction (e.g., EDGE, Soxhlet) Grind->Extract Concentrate Concentration (Rotovap) Extract->Concentrate Purify Purification (Silica Chromatography) Concentrate->Purify Final_Sample Final Extract Purify->Final_Sample Inject Inject into LC-MS/MS Final_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Data Data Acquisition Detect->Data Integrate Peak Integration Data->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for this compound analysis.

Troubleshooting_Tree p0 Problem: Low Signal Intensity q1 Is retention time stable? p0->q1 q2 Is peak shape good (symmetrical)? q1->q2 Yes s1 Check for leaks, pump issues, or column equilibration. See Retention Time Drifting. q1->s1 No q3 Does a pure standard show good signal? q2->q3 Yes s5 Address peak shape issues: - Check for overload - Match sample solvent - Use guard column q2->s5 No s2 Improve sample cleanup (SPE) to reduce matrix effects. Dilute sample. q3->s2 No (Matrix Effects) s3 Optimize MS parameters: - Ion source settings - Collision energy - MRM transitions q3->s3 Yes (Method Issue) s4 Optimize extraction protocol for better recovery. s3->s4

Caption: Troubleshooting low signal intensity.

References

addressing inconsistencies in hinokinin bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hinokinin in various bioassays. Inconsistencies in experimental outcomes can arise from a multitude of factors, and this resource aims to address common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound, a lignan found in various plant species, exhibits a wide range of biological activities. It has been reported to possess cytotoxic, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[1][2]

Q2: Why am I observing variable cytotoxicity with this compound in my experiments?

A2: Inconsistencies in cytotoxicity assays can be attributed to several factors. One critical aspect is the stereochemistry of this compound, as different enantiomers can exhibit varying levels of activity. For instance, against the Panc-1 cancer cell line, (-)-hinokinin has been shown to be cytotoxic, while the (+)-enantiomer is inactive.[1][3] Additionally, the choice of cell line, its passage number, and overall health can significantly impact results. It is also crucial to ensure the purity and proper handling of the this compound sample.

Q3: Can this compound interfere with common assay reagents?

A3: As a natural product, this compound has the potential to interfere with certain assay components. For example, in colorimetric assays like the MTT assay, compounds can interact with the tetrazolium salt, leading to false-positive or false-negative results. It is always recommended to include appropriate controls, such as a compound-only control (this compound in media without cells), to assess any direct effects on the assay reagents.

Q4: What is the mechanism of action for this compound's anti-inflammatory effects?

A4: this compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1][4] By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][4]

Q5: How does this compound affect the mTOR signaling pathway?

A5: Research suggests that this compound can modulate the mTOR (mammalian target of rapamycin) signaling pathway. It has been observed to curtail the proliferation of colorectal cancer cells and enhance apoptosis, with evidence pointing to the modulation of mTOR protein expression.[5]

Troubleshooting Guides

Inconsistent Cytotoxicity (MTT Assay) Results
Potential Problem Possible Cause Recommended Solution
Variable IC50 values across experiments Cell Line Integrity: Cell lines can change genetically and phenotypically over time with continuous passaging. Misidentification or cross-contamination of cell lines is also a common issue.Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling. Use cells within a consistent and low passage number range for all experiments.
This compound Purity and Stereochemistry: The presence of impurities or a mix of enantiomers can lead to inconsistent results, as different stereoisomers may have different biological activities.[1][3]Certificate of Analysis: Always request and review the certificate of analysis for your this compound sample to confirm its purity and enantiomeric excess. If possible, test different batches to ensure consistency.
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.Solvent Control: Include a vehicle control group in your experiments with the same final concentration of the solvent used for the highest this compound concentration to account for any solvent-induced cytotoxicity.
Unexpectedly high or low cell viability Assay Interference: this compound may directly reduce the MTT reagent or interfere with cellular metabolic activity, leading to inaccurate readings.Compound-Only Control: Set up wells containing this compound in cell culture medium without cells to check for direct reduction of MTT. Consider using an alternative viability assay, such as the lactate dehydrogenase (LDH) assay, which measures membrane integrity.
Incorrect Seeding Density: Too few or too many cells can affect the linear range of the assay.Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and experimental duration.
Variable Anti-inflammatory (Nitric Oxide Assay) Results
Potential Problem Possible Cause Recommended Solution
Inconsistent inhibition of nitric oxide (NO) production LPS Activity: The potency of lipopolysaccharide (LPS) can vary between batches and suppliers.LPS Titration: Perform a dose-response experiment with each new batch of LPS to determine the optimal concentration for inducing a consistent level of NO production in your cell model (e.g., RAW 264.7 macrophages).
Cell Health and Density: The responsiveness of macrophages to LPS can be affected by their confluency and overall health.Consistent Cell Culture Practices: Maintain a consistent cell seeding density and ensure cells are in a logarithmic growth phase before treatment. Avoid letting cells become over-confluent.
Interference with Griess Reagent: Components in the cell culture medium or the this compound solution itself might interfere with the Griess reaction.Standard Curve in Media: Prepare your nitrite standard curve in the same cell culture medium used for the experiment to account for any matrix effects. Include a this compound-only control to check for direct interference with the Griess reagent.
High background in control wells Contamination: Bacterial or fungal contamination can lead to the production of nitrites.Aseptic Technique: Ensure strict aseptic techniques are followed during all stages of the experiment. Regularly check cell cultures for any signs of contamination.
Phenol Red Interference: Phenol red in the cell culture medium can interfere with the colorimetric reading.Phenol Red-Free Medium: Use a phenol red-free medium for the duration of the experiment, especially during the treatment and measurement phases.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50/ED50 (µM)Reference
P-388Murine lymphocytic leukemiaMTT1.54 (ED50, µg/mL)[3]
HT-29Human colon adenocarcinomaMTT4.61 (ED50, µg/mL)[3]
B16F10Murine metastatic melanomaMTT2.58 (ED50, µg/mL)[3]
HeLaHuman cervical cancerMTT1.67 (ED50, µg/mL)[3]
MK-1Murine gastric adenocarcinomaMTT26.1 (ED50, µg/mL)[3]
SiHaHuman cervical cancerNot Specified225.5[6]
SiHa (PLGA-HNK)Human cervical cancerNot Specified14.68[6]

Table 2: Anti-inflammatory Activity of this compound

AssayCell Line/ModelParameterIC50/InhibitionReference
LPS-induced Nitric Oxide GenerationRAW 264.7 macrophagesNO Production21.56 µM (IC50)[3]
Human Neutrophil Superoxide GenerationHuman NeutrophilsSuperoxide Production0.06 µg/mL (IC50)[3]
Human Neutrophil Elastase ReleaseHuman NeutrophilsElastase Release24.7% inhibition at 10 µg/mL[3]
Rat Paw EdemaRatEdema Reduction63% reduction at 30 mg/kg[3]
Acetic Acid-Induced WrithingMouseAnalgesic Effect97% inhibition[3]
LPS-induced IL-6 ProductionNot SpecifiedIL-620.5 µM (IC50)[4]
LPS-induced TNF-α ProductionNot SpecifiedTNF-α77.5 µM (IC50)[4]

Table 3: Neuroprotective Activity of this compound

AssayModelParameterProtectionReference
Glutamate-induced NeurotoxicityPrimary rat cortical cellsCell Viability42.6% at 1.0 µM[1]
Glutamate-induced NeurotoxicityPrimary rat cortical cellsCell Viability56.9% at 10.0 µM[1]
Aβ (25-35) CytotoxicitySH-SY5Y cellsCell ViabilitySignificant improvement at 100 µg/mL[7]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of treatment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. The final solvent concentration should not exceed a non-toxic level (typically <0.5%). Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • This compound Pre-treatment: Prepare dilutions of this compound in serum-free medium. Remove the existing medium and pre-treat the cells with 100 µL of the this compound dilutions for 1-2 hours.

  • LPS Stimulation: After pre-treatment, add LPS to each well to a final concentration that elicits a robust but sub-maximal NO response (e.g., 1 µg/mL).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite in the same culture medium.

    • Add 50-100 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50-100 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only treated cells.

Signaling Pathway and Experimental Workflow Diagrams

Hinokinin_Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis This compound This compound Sample (Purity & Enantiomer Check) treatment Cell Treatment with this compound This compound->treatment cells Cell Culture (Authentication & Health Check) cells->treatment reagents Assay Reagents measurement Data Acquisition reagents->measurement incubation Incubation treatment->incubation incubation->measurement calculation Calculation of IC50/ % Inhibition measurement->calculation interpretation Interpretation of Results calculation->interpretation

Caption: General experimental workflow for assessing this compound bioactivity.

Hinokinin_NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes activates This compound This compound This compound->IKK inhibits

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Hinokinin_mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation promotes Apoptosis Apoptosis mTORC1->Apoptosis inhibits This compound This compound This compound->mTORC1 modulates

Caption: this compound's modulatory effect on the mTOR signaling pathway.

References

strategies to enhance the potency of hinokinin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hinokinin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental endeavors.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of action for this compound and its derivatives?

This compound and its synthetic analogs primarily exert their biological effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition leads to reduced production of prostaglandins, which are key mediators of inflammation and pain. Additionally, this compound has been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses.[2] Some derivatives also exhibit potent cytotoxic effects against various cancer cell lines.

2. What are the key structural features of this compound that can be modified to enhance potency?

The dibenzylbutyrolactone scaffold of this compound offers several positions for chemical modification to explore structure-activity relationships (SAR). Key areas for modification include:

  • Aromatic Rings: Substitution on the two aromatic rings can significantly impact activity. For example, the introduction of nitro groups has been shown to alter COX-2 selectivity.

  • Lactone Ring: Modification or replacement of the central butyrolactone ring can influence the molecule's conformational flexibility and interaction with target enzymes.[1]

  • Stereochemistry: The stereochemistry at the C8 and C8' positions of the lignan backbone is crucial for biological activity, with enantiomers often exhibiting different potencies.

3. What are the common challenges encountered when working with this compound derivatives in vitro?

Researchers often face challenges related to the physicochemical properties of lignan derivatives, including:

  • Poor Aqueous Solubility: Many derivatives are hydrophobic, leading to precipitation in aqueous assay media and inaccurate bioactivity assessment.

  • Compound Stability: The butyrolactone ring can be susceptible to hydrolysis under certain pH conditions, affecting the compound's integrity over the course of an experiment.

  • Assay Interference: The inherent properties of the compounds, such as color or fluorescence, may interfere with certain assay readouts.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments.

Guide 1: Low or Inconsistent Bioactivity in Cell-Based Assays

Problem: My this compound derivative shows lower than expected or highly variable activity in a cell-based assay (e.g., MTT, SRB).

Possible Cause Troubleshooting Steps
Poor Compound Solubility 1. Optimize Solvent and Concentration: Use a minimal amount of a biocompatible co-solvent like DMSO for stock solutions. Ensure the final solvent concentration in the assay medium is low (typically <0.5%) and consistent across all wells, including controls. 2. Solubility Testing: Before conducting bioassays, perform a solubility test by serially diluting the compound in the specific cell culture medium to be used. Visually inspect for precipitation under a microscope. 3. Use of Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins or Pluronic F-68, but validate that these agents do not interfere with the assay or cell health.
Compound Instability 1. pH and Temperature Control: Ensure the pH of the assay buffer is within a stable range for the butyrolactone lignan structure. Avoid prolonged incubation at high temperatures if the compound is thermally labile. 2. Fresh Preparations: Prepare fresh dilutions of the compound from a frozen stock solution for each experiment to avoid degradation.
Cell Line Specificity 1. Target Expression: Verify that the chosen cell line expresses the target of interest (e.g., COX-2, specific components of the NF-κB pathway). 2. Metabolic Differences: Be aware that different cell lines can metabolize compounds at different rates, potentially leading to inactivation of the derivative.
Assay Interference 1. Control for Compound Color/Fluorescence: If the derivative is colored or fluorescent, run parallel wells with the compound but without cells to measure its intrinsic absorbance or fluorescence at the assay wavelength. Subtract this background from the cell-containing wells. 2. Alternative Assays: If interference is significant, consider using an alternative assay with a different detection method (e.g., a dye-free, impedance-based cytotoxicity assay).
Guide 2: Inconsistent Results in COX Inhibition Assays

Problem: I am observing high variability or no inhibition in my in vitro COX-1/COX-2 enzyme assays.

Possible Cause Troubleshooting Steps
Enzyme Inactivity 1. Proper Enzyme Handling: Store COX enzymes at -80°C and avoid repeated freeze-thaw cycles. Thaw the enzyme on ice just before use. 2. Positive Control: Always include a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for both) as a positive control to validate enzyme activity and assay performance.
Substrate Degradation 1. Fresh Substrate: Prepare the arachidonic acid substrate solution fresh for each experiment, as it is prone to oxidation.
Inhibitor Precipitation 1. Solubility in Assay Buffer: Ensure the this compound derivative is soluble in the final assay buffer concentration. Perform solubility checks as described in Guide 1.
Incorrect Incubation Times 1. Pre-incubation: Most protocols require a pre-incubation of the enzyme with the inhibitor before adding the substrate to allow for binding. Optimize this pre-incubation time for your specific derivative.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory profiles of this compound and two of its synthetic derivatives against ovine COX-1 and COX-2. This data can serve as a reference for structure-activity relationship (SAR) studies.

CompoundStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound 3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydrofuran-2(3H)-one100.3 ± 9.833.5 ± 3.12.99
Dinitrothis compound 6,6'-Dinitro-hinokinin161.2 ± 15.510.8 ± 1.114.92
Diidrocubebin 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydrofuran43.7 ± 4.221.3 ± 2.02.05

Experimental Protocols

Protocol 1: In Vitro COX Inhibition Assay (Enzyme Immunoassay - EIA)

This protocol describes the determination of IC₅₀ values for this compound derivatives against COX-1 and COX-2 using a colorimetric enzyme immunoassay.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme co-factor

  • Arachidonic acid (substrate)

  • This compound derivative stock solution (in DMSO)

  • Positive controls (e.g., celecoxib, indomethacin)

  • Prostaglandin screening EIA kit

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the this compound derivatives and positive controls to the desired concentrations in the Reaction Buffer. The final DMSO concentration should be consistent across all wells.

  • Enzyme Reaction: a. In a 96-well plate, add 150 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well. b. Add 10 µL of the diluted this compound derivative or control to the appropriate wells. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 10 µL of arachidonic acid solution to each well. e. Incubate at 37°C for 2 minutes. f. Stop the reaction by adding 50 µL of 1 M HCl.

  • Prostaglandin Quantification (EIA): a. Quantify the amount of prostaglandin (e.g., PGF₂α) produced in each well using a competitive EIA kit according to the manufacturer's protocol. b. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Calculate the percentage of COX inhibition for each concentration of the derivative compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the derivative concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of this compound derivatives on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the this compound derivative in complete cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the derivative. Include a vehicle control (medium with DMSO) and a no-cell control (medium only). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: a. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the derivative concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagram

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB p65_p50 p65/p50 (NF-κB) p65_p50_nucleus p65/p50 (Nucleus) p65_p50->p65_p50_nucleus Translocation Proteasome Proteasome p_IkB->Proteasome Degradation Gene_Expression Gene Expression (Inflammatory Cytokines, COX-2) p65_p50_nucleus->Gene_Expression Induces This compound This compound Derivatives This compound->IKK_complex Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Start: This compound Derivative Synthesis Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Solubility Solubility Assessment Characterization->Solubility Bioassays In Vitro Bioassays (Cytotoxicity, Anti-inflammatory) Solubility->Bioassays SAR Structure-Activity Relationship (SAR) Analysis Bioassays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Potent Derivative SAR->End Lead_Opt->Synthesis Iterative Design

Caption: General workflow for the development and evaluation of this compound derivatives.

References

Technical Support Center: Managing Hinokinin Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the cytotoxic effects of hinokinin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities? A1: this compound is a type of lignan, a natural compound isolated from various plant species.[1][2] It has been investigated for several biological activities, including cytotoxic, anti-inflammatory, antimicrobial, anti-trypanosomal, antiviral, and antifungal properties.[1][2][3] In cancer research, this compound has been shown to induce apoptosis (programmed cell death) and exhibit antitumor effects in various cancer cell lines in vitro.[1]

Q2: Is this compound expected to be cytotoxic to all cell lines? A2: No, the cytotoxicity of this compound is cell-line dependent.[3] For instance, it has shown cytotoxic activity against cell lines like murine lymphocytic leukemia (P-388), human colon adenocarcinoma (HT-29), and human cervical cancer (HeLa).[3] However, it was found to be inactive against the human pancreatic cancer cell line Panc-1 and the nasopharyngeal carcinoma cell line HONE-1.[3] The sensitivity of a cell line may be linked to the expression of specific targets or pathways that this compound interacts with.[4]

Q3: What is the primary mechanism of this compound-induced cytotoxicity? A3: this compound can induce apoptosis in cancer cells.[3][5] Studies suggest its mechanism of action may involve the modulation of signaling pathways that regulate cell growth, proliferation, and apoptosis, such as the PI3K/AKT/mTOR pathway.[6][7] One study in colorectal cancer cells showed that this compound inhibited cell growth and promoted apoptosis by modulating the expression of mTOR.[6][7] Another in silico analysis suggested that inhibition of E6 and MDM2 could be a possible mechanism of action in SiHa cells.[8]

Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound? A4: It is important to determine if this compound is killing the cells (cytotoxic) or merely inhibiting their proliferation (cytostatic).[9] This can be achieved by monitoring the total number of viable cells over time. A decrease in the total viable cell count compared to the starting number suggests a cytotoxic effect, whereas a plateau in cell number indicates a cytostatic effect.[9] Assays like Annexin V/Propidium Iodide staining can further elucidate the mode of cell death (apoptosis vs. necrosis).[9]

Troubleshooting Guide

Problem 1: Higher-than-expected cytotoxicity is observed across multiple cell lines.

  • Question: My initial experiments show this compound is highly toxic even at low concentrations, affecting both cancer and non-cancerous cell lines. What should I check?

  • Answer: When faced with unexpected universal cytotoxicity, a systematic check of your experimental setup is crucial.[10]

    • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO or ethanol, can be toxic to cells at certain concentrations.[4][10] Always run a vehicle-only control group, treating cells with the highest concentration of the solvent used in your experiment to ensure it is non-toxic (typically <0.5% for DMSO).[4]

    • Compound Purity and Stability: Verify the purity of your this compound stock. Impurities from synthesis or degradation could be responsible for the observed toxicity.[10] Also, assess the stability of this compound in your specific culture medium over the course of the experiment.[4]

    • Solubility Issues: Poor solubility can cause this compound to precipitate out of solution. These precipitates can cause physical stress to cells, leading to cell death.[10] Visually inspect the wells of your culture plates for any signs of precipitation.

    • Contamination: Check your cell cultures for any microbial contamination, such as mycoplasma, bacteria, or fungi, which can compromise cell health and increase sensitivity to the compound.[4]

Problem 2: The cytotoxicity of this compound is much lower than reported in the literature or is not observed at all.

  • Question: I am not observing a dose-dependent cytotoxic effect for this compound in a cell line that has been reported as sensitive. What could be the reason?

  • Answer: Several factors could lead to lower-than-expected cytotoxicity.

    • Sub-optimal Culture Conditions: Ensure you are using the optimal media, serum, and incubator settings (temperature, CO2, humidity) for your specific cell type, as this can impact their resilience to stressors.[9][11]

    • Cell Seeding Density: An insufficient number of cells seeded at the start of the experiment can lead to a low overall signal in many cytotoxicity assays.[11] Conversely, over-confluent cells in control wells can lead to nutrient depletion and cell death, masking the compound's effect.[11]

    • Binding to Serum Proteins: this compound may bind to proteins in the fetal bovine serum (FBS) in your culture medium. This binding reduces the free concentration of the compound available to interact with the cells.[9][10] Consider reducing the serum concentration during the treatment period, but be aware that this can also affect normal cell health.[10]

    • Enantiomer Specificity: The stereochemistry of this compound is crucial for its activity. For example, against the Panc-1 cancer cell line, (-)-enantiomers of certain lignans were found to be cytotoxic, whereas (+)-hinokinin was inactive.[3] Ensure you are using the correct stereoisomer as cited in the literature.

Problem 3: High variability is observed between replicate wells in my cytotoxicity assay.

  • Question: My cytotoxicity assay results show significant standard deviations between replicate wells. How can I improve the consistency?

  • Answer: High variability can obscure the true effect of the compound.

    • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before and during the plating process to ensure each well receives a similar number of cells.[11][12]

    • "Edge Effect": The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth.[11] It is good practice to avoid using the outermost wells or to fill them with sterile media or PBS to minimize this effect.[11]

    • Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings in plate-based assays.[12] Carefully inspect the plate and remove any bubbles before reading.[12]

    • Compound Precipitation: As mentioned, if this compound is not fully dissolved, it can lead to inconsistent concentrations across different wells.[10]

Problem 4: My assay results suggest cell viability is over 100% after this compound treatment.

  • Question: In my MTT assay, some wells treated with low concentrations of this compound show a higher absorbance than the vehicle control. Is this possible?

  • Answer: This is a known artifact in viability assays and does not necessarily mean an increase in cell number.[11]

    • Assay Interference: this compound itself might be directly reacting with the assay reagent (e.g., reducing the MTT tetrazolium salt to formazan).[10][11] To check for this, run a cell-free control where you add this compound and the MTT reagent to media alone. If you see a color change, the compound is interfering with the assay.[10]

    • Increased Metabolic Activity: At certain concentrations, the compound might induce a temporary increase in the metabolic activity of the cells without an actual increase in cell number.[11]

    • Hormetic Effects: Some compounds can have a stimulatory or protective effect at low concentrations and an inhibitory effect at high concentrations (a hormetic response).[11]

Quantitative Data Summary: Cytotoxicity of this compound

The cytotoxic potential of this compound, often expressed as an ED₅₀ (effective dose for 50% inhibition) or IC₅₀ (half-maximal inhibitory concentration), varies significantly among different cell lines.

Cell LineCell TypeED₅₀ / IC₅₀ (µg/mL)ED₅₀ / IC₅₀ (µM)Notes
P-388Murine Lymphocytic Leukemia1.54~4.36[3]
HT-29Human Colon Adenocarcinoma4.61~13.0[3]
A-549Human Lung Adenocarcinoma8.01~22.6[3]
MCF-7Human Breast Adenocarcinoma11.4~32.2[3]
B16F10Murine Metastatic Melanoma2.72~7.68[3]
HeLaHuman Cervical Cancer2.58~7.28[3]
MK-1Murine Gastric Adenocarcinoma1.67~4.71[3]
SiHaHuman Cervical Cancer79.9225.5Free this compound[8]
SiHaHuman Cervical Cancer5.214.68PLGA-encapsulated this compound[8]
HuH-7Human Hepatoma--Significantly reduced viability[3][5]
Panc-1Human Pancreatic Cancer--Inactive[3]
HONE-1Nasopharyngeal Carcinoma--Ineffective[3]

Note: Conversion from µg/mL to µM is approximated using a molar mass of 354.36 g/mol for this compound.

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[11]

  • MTT Addition: Following incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this period, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[9]

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

  • Cell Culture and Treatment: Culture and treat cells with this compound for the desired duration as you would for a standard cytotoxicity assay.[11]

  • Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis. For adherent cells, use a gentle dissociation reagent like TrypLE.[11]

  • Cell Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).[11]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.[11]

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[11]

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualized Workflows and Signaling Pathways

Troubleshooting and Experimental Workflows

G start Unexpected Cytotoxicity Observed with this compound check_controls Step 1: Verify Controls start->check_controls solvent_tox Is Solvent Control (e.g., DMSO) Showing Toxicity? check_controls->solvent_tox assay_interfere Is this compound Interfering with Assay Reagent (Cell-Free Control)? solvent_tox->assay_interfere No end_solvent Outcome: Reduce Solvent Conc. or Change Solvent solvent_tox->end_solvent Yes investigate_compound Step 2: Investigate Compound & Culture Conditions assay_interfere->investigate_compound No end_assay Outcome: Switch to a Different Cytotoxicity Assay assay_interfere->end_assay Yes solubility Is this compound Precipitating in Media? investigate_compound->solubility purity Confirm this compound Purity and Stereochemistry solubility->purity No end_solubility Outcome: Optimize Solubilization Method or Use Carrier solubility->end_solubility Yes investigate_cells Step 3: Evaluate Cell Health & Assay Parameters purity->investigate_cells contamination Check for Mycoplasma or Microbial Contamination investigate_cells->contamination serum Does reducing serum % alter cytotoxicity? contamination->serum end_serum Outcome: this compound may be binding to serum proteins serum->end_serum Yes end_reassess Re-evaluate Experiment serum->end_reassess No G cluster_pathway PI3K/AKT/mTOR Pathway This compound This compound mtor mTOR This compound->mtor  Modulates/  Inhibits pi3k PI3K akt AKT pi3k->akt akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis

References

Validation & Comparative

In Vivo Anti-Tumor Effects of Lignans: A Comparative Analysis of Hinokinin, Arctigenin, and Honokiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-tumor effects of the lignan hinokinin and its structurally related counterparts, arctigenin and honokiol. While in vitro studies have highlighted the anti-cancer potential of this compound, a comprehensive understanding of its in vivo efficacy is still emerging. This guide synthesizes available in vivo data for arctigenin and honokiol to offer valuable insights and benchmarks for future pre-clinical research on this compound.

Executive Summary

This compound has demonstrated notable in vitro cytotoxic activity against a range of cancer cell lines, including murine lymphocytic leukemia (P-388), human colon adenocarcinoma (HT-29), human lung adenocarcinoma (A-549), and human breast adenocarcinoma (MCF-7).[1] Its mechanisms of action are believed to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as mTOR.[2] However, to date, there is a lack of published in vivo studies specifically evaluating the anti-tumor effects of this compound in animal models.

In contrast, the related lignans arctigenin and honokiol have been the subject of multiple in vivo investigations, providing valuable data on their anti-tumorigenic properties. This guide will focus on the in vivo data available for arctigenin and honokiol as a comparative reference for the potential in vivo validation of this compound.

Comparative In Vivo Anti-Tumor Efficacy

The following tables summarize the quantitative data from key in vivo studies on arctigenin and honokiol, showcasing their effects on tumor growth in xenograft mouse models.

Table 1: In Vivo Anti-Tumor Efficacy of Arctigenin

Cancer TypeAnimal ModelTreatment ProtocolTumor Growth InhibitionReference
Prostate Cancer (LAPC-4 cells)SCID Mice50 mg/kg/day, oral gavage, 6 weeks50%[3]
Prostate Cancer (LAPC-4 cells)SCID Mice100 mg/kg/day, oral gavage, 6 weeks70%[3]
Triple-Negative Breast Cancer (MDA-MB-231 cells)Nude Mice15 mg/kg, i.p., 4 times/week, 4 weeksSignificant inhibition (P < 0.01)[4]

Table 2: In Vivo Anti-Tumor Efficacy of Honokiol

Cancer TypeAnimal ModelTreatment ProtocolTumor Growth InhibitionReference
Breast Cancer (MDA-MD-231 cells)Nude MiceNot specifiedEffective against breast cancer[5]
Glioblastoma (U87 cells)Nude MiceCombination with BevacizumabSynergistically inhibited tumor growth[6]
Breast Cancer (Solid Ehrlich carcinoma)Mice40 mg/kg (nanoparticles)72%[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies cited in this guide.

Arctigenin in Prostate Cancer Xenograft Model[3][8]
  • Animal Model: Male Severe Combined Immunodeficiency (SCID) mice.

  • Cell Line: 5 x 10^5 LAPC-4 human prostate cancer cells were implanted subcutaneously.

  • Treatment Groups:

    • Vehicle control (daily oral gavage).

    • Arctigenin at 50 mg/kg body weight (low dose) daily by oral gavage.

    • Arctigenin at 100 mg/kg body weight (high dose) daily by oral gavage.

  • Study Duration: Intervention began one week after tumor cell implantation and continued for 6 weeks.

  • Outcome Measures: Tumor volume was measured regularly. At the end of the study, tumors were excised, weighed, and analyzed for biomarkers such as Ki67, androgen receptor, VEGF, EGF, and FGF-β.

Honokiol in Triple-Negative Breast Cancer Xenograft Model[4]
  • Animal Model: Nude mice.

  • Cell Line: MDA-MB-231 human triple-negative breast cancer cells were subcutaneously inoculated into the right flank.

  • Treatment Groups:

    • Vehicle control.

    • Arctigenin (Atn) at 15 mg/kg administered intraperitoneally (i.p.) four times a week.

  • Study Duration: 4 weeks.

  • Outcome Measures: Tumor growth was monitored. Animals were humanely euthanized when tumors reached a specific size or their quality of life was compromised.

Signaling Pathways and Experimental Workflow

The anti-tumor effects of these lignans are attributed to their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.

experimental_workflow Experimental Workflow for In Vivo Anti-Tumor Analysis cluster_setup Animal Model and Tumor Induction cluster_treatment Treatment Protocol cluster_monitoring Data Collection and Analysis animal_model Select Animal Model (e.g., SCID or Nude Mice) cell_culture Culture Cancer Cells (e.g., LAPC-4, MDA-MB-231) animal_model->cell_culture tumor_induction Subcutaneous or Orthotopic Implantation of Cancer Cells cell_culture->tumor_induction group_allocation Randomly Allocate Animals to Treatment Groups tumor_induction->group_allocation treatment_admin Administer this compound/Analogs (Oral Gavage or IP Injection) group_allocation->treatment_admin control_group Administer Vehicle to Control Group group_allocation->control_group tumor_measurement Measure Tumor Volume and Body Weight Regularly treatment_admin->tumor_measurement control_group->tumor_measurement euthanasia Euthanize Animals at Study Endpoint tumor_measurement->euthanasia tissue_collection Excise and Weigh Tumors euthanasia->tissue_collection analysis Perform Immunohistochemistry, Western Blot, etc. tissue_collection->analysis

Caption: A generalized workflow for in vivo validation of anti-tumor compounds.

This compound and its analogs are known to interfere with critical signaling cascades that drive tumorigenesis. The diagram below illustrates the key pathways implicated in their anti-cancer activity.

signaling_pathways Key Signaling Pathways Modulated by this compound and Analogs cluster_this compound This compound / Analogs (Arctigenin, Honokiol) cluster_pathways Cellular Signaling Cascades cluster_outcomes Cellular Responses This compound This compound / Analogs pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt stat3 STAT3 Pathway This compound->stat3 nf_kb NF-κB Pathway This compound->nf_kb apoptosis Apoptosis Induction pi3k_akt->apoptosis proliferation Inhibition of Proliferation pi3k_akt->proliferation cell_cycle Cell Cycle Arrest pi3k_akt->cell_cycle stat3->apoptosis stat3->proliferation nf_kb->apoptosis nf_kb->proliferation metastasis Inhibition of Metastasis nf_kb->metastasis

Caption: Interconnected signaling pathways affected by lignans like this compound.

Conclusion and Future Directions

While this compound shows significant promise in in vitro settings, the lack of in vivo anti-tumor data represents a critical gap in its pre-clinical development. The in vivo studies on arctigenin and honokiol provide a strong rationale for conducting similar xenograft studies with this compound. These studies demonstrate that lignans can effectively inhibit tumor growth in vivo at tolerable doses.

Future research should focus on:

  • In Vivo Efficacy Studies: Conducting well-designed in vivo studies using various cancer xenograft models to determine the anti-tumor efficacy of this compound.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery methods.

  • Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapeutic agents to potentially enhance treatment efficacy and overcome drug resistance.

By leveraging the insights gained from related lignans and pursuing a rigorous in vivo validation strategy, the full therapeutic potential of this compound as an anti-cancer agent can be elucidated.

References

Hinokinin vs. Podophyllotoxin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two potent lignans, hinokinin and podophyllotoxin, exploring their cytotoxic mechanisms, effects on cellular signaling, and potential as therapeutic agents.

This guide provides a comprehensive comparison of this compound and podophyllotoxin, two naturally occurring lignans with significant biological activities. While both compounds have demonstrated potential in anticancer research, they exhibit distinct mechanisms of action and impact different cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of these molecules.

Comparative Biological Activities and Cytotoxicity

This compound and podophyllotoxin, despite their structural similarities as lignans, display markedly different profiles in terms of their biological activities and cytotoxic potency. Podophyllotoxin is a well-established and potent cytotoxic agent, while this compound demonstrates a broader range of activities including anti-inflammatory, antimicrobial, and moderate cytotoxic effects.

Podophyllotoxin exerts its potent cytotoxic effects primarily by inhibiting tubulin polymerization, a critical process for microtubule formation and cell division. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Its derivatives, such as etoposide and teniposide, have been successfully developed as anticancer drugs that inhibit DNA topoisomerase II.[1][2]

This compound has also been reported to induce G2/M cell cycle arrest and apoptosis in cancer cells. However, its cytotoxic potency is generally lower than that of podophyllotoxin. Beyond its anticancer properties, this compound is recognized for its significant anti-inflammatory activity, which is mediated through the inhibition of the NF-κB signaling pathway.[3] Additionally, studies have shown its involvement in the mTOR signaling pathway, which is crucial for cell growth and proliferation.[4]

Data Presentation: Cytotoxicity (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and podophyllotoxin against various cancer cell lines as reported in different studies. It is important to note that these values are not from a single head-to-head comparative study and therefore should be interpreted with consideration of the different experimental conditions.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
P-388Murine Leukemia1.54[3]
HT-29Human Colon Adenocarcinoma4.61[3]
A-549Human Lung Carcinoma8.01[3]
MCF-7Human Breast Adenocarcinoma2.72[3]
B16F10Murine Melanoma2.58[3]
HeLaHuman Cervical Carcinoma1.67[3]
MK-1Human Gastric Adenocarcinoma11.4[3]
Panc-1Human Pancreatic CancerInactive[5]
HONE-1Nasopharyngeal CarcinomaIneffective[5]
UGC-3Gastric AdenocarcinomaIneffective[5]
KKU-M213Cholangiocarcinoma3.70 ± 0.79[6]

Table 2: Cytotoxicity of Podophyllotoxin and its Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
PodophyllotoxinA549Human Lung Carcinoma1.9[1]
PodophyllotoxinNCI-H1299Non-small Cell Lung Cancer0.00753[7]
PodophyllotoxinA549Non-small Cell Lung Cancer0.01608[7]
PodophyllotoxinHeLaHuman Cervical Carcinoma0.0025[3]
PodophyllotoxinHT-29Human Colon Adenocarcinoma0.001[3]
PodophyllotoxinMK-1Human Gastric Adenocarcinoma0.006[3]
Podophyllotoxin Derivative (11a)A549Human Lung Carcinoma0.8[1]
Podophyllotoxin Derivative (12h)HeLaHuman Cervical Carcinoma1.2 - 22.8[8]
Podophyllotoxin Derivative (8b)A549, HCT-116, HepG2Various3.8 (average)[9]

Mechanisms of Action and Signaling Pathways

The distinct biological activities of this compound and podophyllotoxin stem from their different molecular targets and modulation of intracellular signaling pathways.

Podophyllotoxin: The primary mechanism of action for podophyllotoxin is the inhibition of microtubule formation. It binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule dynamics leads to a cascade of events including:

  • G2/M Phase Cell Cycle Arrest: Without a functional mitotic spindle, cells are unable to progress through mitosis.

  • Induction of Apoptosis: The prolonged arrest in mitosis triggers the intrinsic apoptotic pathway.

Derivatives of podophyllotoxin, such as etoposide, have a different mechanism, acting as topoisomerase II inhibitors, which leads to DNA strand breaks and subsequent cell death.

This compound: The mechanisms of action for this compound are more diverse. In the context of its anticancer effects, it has been shown to:

  • Induce G2/M Phase Cell Cycle Arrest and Apoptosis: Similar to podophyllotoxin, though generally less potent.[10]

  • Modulate the NF-κB Signaling Pathway: this compound exerts anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[3]

  • Influence the mTOR Signaling Pathway: this compound has been observed to affect the mTOR pathway, a central regulator of cell growth, proliferation, and survival.[4]

Mandatory Visualization: Signaling Pathway Diagrams

Podophyllotoxin_Pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Dimers Podophyllotoxin->Tubulin Microtubules Microtubules Podophyllotoxin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Podophyllotoxin's mechanism of action.

Hinokinin_NFkB_Pathway cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to

Caption: this compound's inhibition of the NF-κB pathway.

Hinokinin_mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Modulates PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

References

Cross-Validation of Hinokinin's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hinokinin's bioactivity across different experimental models. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation and development of this promising lignan.

This compound, a naturally occurring lignan, has demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This guide cross-validates these bioactivities by presenting experimental data from various in vitro and in vivo models, alongside comparisons with established alternative compounds.

Comparative Analysis of Bioactivity

To provide a clear overview of this compound's potency, the following tables summarize its inhibitory and effective concentrations in key bioassays, benchmarked against comparable molecules.

Anti-inflammatory Activity
CompoundModelAssayEndpointIC50/ED50
This compound Murine Macrophages (RAW 264.7)LPS-induced NO ProductionInhibition of Nitric OxideIC50: 21.56 µM
This compound Human NeutrophilsSuperoxide GenerationInhibition of SuperoxideIC50: 0.06 µg/mL
This compound Rat ModelCarrageenan-induced Paw EdemaReduction of EdemaED50: 63% reduction at 30 mg/kg
CurcuminMurine Macrophages (RAW 264.7)LPS-induced NO ProductionInhibition of Nitric OxideIC50: 5.44 µg/mL[1]
IndomethacinRat ModelCarrageenan-induced Paw EdemaReduction of EdemaED50: 5 mg/kg[2]
Anticancer Activity
CompoundCell LineAssayEndpointIC50
This compound Murine Leukemia (P-388)MTT AssayCell Viability1.54 µg/mL
This compound Human Colon Adenocarcinoma (HT-29)MTT AssayCell Viability4.61 µg/mL
This compound Human Breast Adenocarcinoma (MCF-7)MTT AssayCell Viability8.01 µg/mL
PodophyllotoxinHuman Cervical Cancer (HeLa)Proliferation AssayCell Viability36.9 nM[3]
PodophyllotoxinHuman Lung Carcinoma (A549)Proliferation AssayCell Viability10 µM[4]
EtoposideHuman Small Cell Lung Cancer (SCLC)MTS AssayCell ViabilityMedian IC50: 2.06 µM (sensitive lines)[5]
EtoposideHuman Ovarian Cancer (1A9)Cell Viability AssayCell ViabilityED50: 0.15 µM[6]
Neuroprotective Activity
CompoundModelAssayEndpointEC50/IC50
This compound Rat Cortical CellsGlutamate-induced NeurotoxicityProtection against cell death42.6% protection at 1.0 µM
This compound Human Neuroblastoma (SH-SY5Y)Aβ-induced CytotoxicityIncreased cell viabilitySignificant protection at 100 µg/mL
ResveratrolRat Forebrain MitochondriaSuperoxide ScavengingInhibition of SuperoxideEC50: 0.39 nM and 23.1 µM[7]
ResveratrolPrimary Hippocampal Cultured CellsAβ-induced Neuronal Cell DeathReduction of cell deathMedian effective concentration: 25 µM[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is a widely used method to assess acute inflammation.

  • Animal Model: Male Wistar or Sprague Dawley rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.

  • Groups: Animals are divided into control, reference (e.g., Indomethacin 10 mg/kg), and test groups (this compound at various doses).

  • Procedure:

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[9][10][11]

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

    • The medium is then replaced with fresh medium containing various concentrations of the test compound (this compound) or a vehicle control.

    • After a specified incubation period (e.g., 24, 48, or 72 hours), 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.[12][13]

    • The medium containing MTT is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12][13]

  • Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[13]

SH-SY5Y Neuroprotection Assay

This in vitro model is used to evaluate the protective effects of compounds against neuronal damage.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with fetal bovine serum and antibiotics. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.[14][15]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to differentiate if required.

    • A neurotoxic insult is induced, for example, by adding amyloid-beta (Aβ) peptide or glutamate to the culture medium.

    • Cells are co-treated with various concentrations of the test compound (this compound).

    • After an incubation period (e.g., 24 hours), cell viability is assessed using the MTT assay as described above.[16][17]

  • Data Analysis: The neuroprotective effect is quantified by the increase in cell viability in the presence of the test compound compared to the cells treated with the neurotoxin alone.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

This compound's Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus IkB->Nucleus degradation NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

This compound's Apoptosis Induction Pathway

G This compound This compound Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway modulated by this compound.

Experimental Workflow for In Vitro Bioactivity Screening

G start Start cell_culture Cell Culture (e.g., MCF-7, SH-SY5Y) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (this compound & Alternatives) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay Bioactivity Assay (e.g., MTT) incubation->assay data_acquisition Data Acquisition (Plate Reader) assay->data_acquisition analysis Data Analysis (IC50/EC50 Calculation) data_acquisition->analysis end End analysis->end

Caption: General workflow for in vitro bioactivity screening of this compound.

References

Synthetic vs. Natural Hinokinin: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinokinin, a naturally occurring lignan, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. As a result, both the isolation of this compound from natural sources and its chemical synthesis have been actively explored. This guide provides a comparative overview of the efficacy of synthetic versus natural this compound, drawing upon available experimental data. It is important to note that direct head-to-head comparative studies are currently lacking in the scientific literature. Therefore, this guide presents a side-by-side comparison of findings from various studies to offer a comprehensive overview for research and drug development professionals.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data on the biological activities of natural this compound and synthetic analogues. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Anti-inflammatory Activity

CompoundSourceAssayTargetIC50 / % InhibitionReference
This compoundNaturalSuperoxide GenerationHuman NeutrophilsIC50: 0.06 ± 0.12 µg/mL[1]
This compoundNaturalElastase ReleaseHuman Neutrophils24.7 ± 6.2% inhibition at 10 µg/mL[1]
This compoundNaturalNitric Oxide Generation (LPS-induced)RAW 264.7 MacrophagesIC50: 21.56 ± 1.19 µM[1]
Dinitrothis compoundSyntheticCyclooxygenase-2 (COX-2) InhibitionOvine COX-2IC50: 0.8 µM[2]
DiidrocubebinSyntheticCyclooxygenase-2 (COX-2) InhibitionOvine COX-2IC50: 10.5 µM[2]
This compoundNaturalCyclooxygenase-1 (COX-1) InhibitionOvine COX-1IC50: 2.2 µM[2]
This compoundNaturalCyclooxygenase-2 (COX-2) InhibitionOvine COX-2IC50: 10.9 µM[2]

Table 2: Anticancer Activity

CompoundSourceCell LineActivityIC50 / ED50Reference
This compoundNaturalP-388 (Murine Leukemia)CytotoxicityED50: 1.54 µg/mL[1]
This compoundNaturalHT-29 (Human Colon Adenocarcinoma)CytotoxicityED50: 4.61 µg/mL[1]
This compoundNaturalB16F10 (Murine Melanoma)CytotoxicityED50: 2.58 µg/mL[1]
This compoundNaturalHeLa (Human Cervical Carcinoma)CytotoxicityED50: 1.67 µg/mL[1]
This compoundNaturalMK-1 (Human Gastric Adenocarcinoma)CytotoxicityED50: 2.72 µg/mL[1]
(±)-KusunokininSyntheticMCF-7 (Human Breast Adenocarcinoma)Growth InhibitionIC50: 4.30 ± 0.65 µM[3]
(±)-KusunokininSyntheticKKU-M213 (Human Cholangiocarcinoma)Growth InhibitionIC50: 3.70 ± 0.79 µM[3]
(±)-BurseherninSyntheticMCF-7 (Human Breast Adenocarcinoma)Growth InhibitionIC50: 8.24 ± 0.08 µM[4]
(±)-BurseherninSyntheticKKU-M213 (Human Cholangiocarcinoma)Growth InhibitionIC50: 3.70 ± 0.79 µM[4]

Experimental Protocols

Anti-inflammatory Assays

Inhibition of Superoxide Anion Generation and Elastase Release in Human Neutrophils (Natural this compound)

  • Cell Preparation: Human neutrophils were isolated from venous blood of healthy adult volunteers.

  • Superoxide Anion Generation Assay: Neutrophils were incubated with this compound at various concentrations before being stimulated with fMLP (N-formyl-methionyl-leucyl-phenylalanine). The generation of superoxide anion was measured by the reduction of ferricytochrome c.

  • Elastase Release Assay: Neutrophils were treated with this compound followed by stimulation with fMLP/cytochalasin B. The release of elastase was quantified by measuring the cleavage of a specific substrate.

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages (Natural this compound)

  • Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS.

  • Assay Protocol: Cells were pre-treated with different concentrations of this compound for 1 hour before being stimulated with lipopolysaccharide (LPS) for 24 hours. The production of nitric oxide in the culture supernatant was determined using the Griess reagent.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Synthetic this compound Derivatives)

  • Enzyme Source: Ovine COX-1 and COX-2 enzymes were used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzymes. The ability of the test compounds to inhibit the conversion of a chromogenic substrate by the enzyme was determined spectrophotometrically.

  • Procedure: The enzymes were incubated with the test compounds (dinitrothis compound, diidrocubebin) or a reference inhibitor. The reaction was initiated by the addition of arachidonic acid, and the absorbance was measured over time.

Anticancer Assays

Cytotoxicity Assay against Various Cancer Cell Lines (Natural this compound)

  • Cell Lines: A panel of human and murine cancer cell lines were used, including P-388, HT-29, B16F10, HeLa, and MK-1.

  • Methodology: The sulforhodamine B (SRB) assay was employed to assess cell viability. Cells were seeded in 96-well plates and exposed to various concentrations of this compound for a specified period. After incubation, cells were fixed, stained with SRB, and the absorbance was measured to determine cell density.

Cell Viability Assay for Synthetic (±)-Kusunokinin and (±)-Bursehernin

  • Cell Lines: Human cancer cell lines including MCF-7 (breast) and KKU-M213 (cholangiocarcinoma) were utilized.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to evaluate cell viability. Cells were treated with the synthetic compounds at different concentrations for 72 hours. The formazan product, formed by viable cells, was dissolved and the absorbance was measured to quantify cell viability.

Signaling Pathways and Experimental Workflows

This compound's Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes activates transcription of This compound This compound This compound->IKK inhibits G start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound (Natural or Synthetic) seeding->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis end End data_analysis->end

References

Hinokinin's Dichotomous Dance with Cyclooxygenase Enzymes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals on the inhibitory effects of the lignan hinokinin on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.

This compound, a naturally occurring lignan, has demonstrated a range of biological activities, including anti-inflammatory properties. Central to inflammation are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which catalyze the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is a key player in inflammatory responses. This guide provides a comparative analysis of this compound's effects on these two crucial enzymes, supported by experimental data.

Quantitative Comparison of COX Inhibition

In vitro studies have quantified the inhibitory effects of this compound on both COX-1 and COX-2. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and, for context, its synthetic derivative dinitrothis compound, as well as the well-established COX inhibitors celecoxib and meloxicam. A lower IC50 value indicates greater inhibitory potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 105.54 28.95 3.65
Dinitrothis compound157.5611.6613.51
Celecoxib1.20.349.33
Meloxicam5.70.2311.00

Data sourced from Pissurno, A. P. R., et al. (2018). Molecular Informatics.[1]

The data indicates that this compound exhibits a degree of preferential inhibition towards COX-2, with a selectivity index of 3.65.[1] This suggests that a higher concentration of this compound is required to inhibit COX-1 compared to COX-2. In contrast, its derivative, dinitrothis compound, shows a more pronounced selectivity for COX-2, surpassing that of celecoxib and meloxicam in this particular study.[1]

Experimental Protocols

The following is a detailed methodology for the in vitro cyclooxygenase inhibition assay used to obtain the quantitative data presented above.

In Vitro Cyclooxygenase (COX) Inhibition Assay:

The inhibitory activity of this compound on COX-1 (ovine) and COX-2 (human recombinant) was determined using a colorimetric COX inhibitor screening assay kit. This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials and Reagents:

  • COX-1 enzyme (ovine)

  • COX-2 enzyme (human recombinant)

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Arachidonic Acid

  • Test compounds (this compound, dissolved in DMSO)

  • Microplate reader

Procedure:

  • The reaction was carried out in a 96-well plate.

  • To each well, 150 µL of the assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme were added.

  • 10 µL of the test compound (this compound at various concentrations) or the vehicle (DMSO) for the control was added to the wells.

  • The plate was gently shaken and incubated at 25°C for 5 minutes.

  • To initiate the reaction, 20 µL of the colorimetric substrate solution (TMPD) was added to each well.

  • Following the substrate addition, 20 µL of arachidonic acid solution was added to start the enzymatic reaction.

  • The plate was incubated for an additional 2 minutes at 25°C.

  • The absorbance was measured at 590 nm using a microplate reader.

  • The percentage of inhibition was calculated by comparing the absorbance of the wells with the test compound to the control wells.

  • The IC50 values were determined from the concentration-response curves.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for the COX inhibition assay and the implicated NF-κB signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution in 96-Well Plate cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - Heme - Enzymes (COX-1/COX-2) - this compound dilutions add_reagents Add Buffer, Heme, and Enzyme (COX-1 or COX-2) reagents->add_reagents add_this compound Add this compound (or DMSO control) add_reagents->add_this compound incubate1 Incubate at 25°C for 5 minutes add_this compound->incubate1 add_substrate Add TMPD Substrate incubate1->add_substrate add_arachidonic Initiate reaction with Arachidonic Acid add_substrate->add_arachidonic incubate2 Incubate at 25°C for 2 minutes add_arachidonic->incubate2 read_absorbance Read Absorbance at 590 nm incubate2->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Experimental workflow for the in vitro COX inhibition assay.

The anti-inflammatory effects of this compound are understood to be mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression, including the gene for COX-2.

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB releases NF-κB This compound This compound This compound->IKK Inhibits DNA DNA (κB site) NFkB_n->DNA Binds Transcription Gene Transcription DNA->Transcription COX2_mRNA COX-2 mRNA Transcription->COX2_mRNA

References

Assessing the Therapeutic Index of Hinokinin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50)[1][2][3][4]. A higher TI indicates a wider margin between the therapeutic and toxic doses, suggesting a greater level of safety for a given compound[1][5]. While a precise, universally accepted therapeutic index for the naturally occurring lignan hinokinin has not been established, this guide provides an assessment of its potential therapeutic window by comparing its effective and toxic doses reported across various preclinical studies.

This compound has demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, antiviral, and antiparasitic effects[6][7][8][9]. However, its clinical utility is contingent upon a favorable therapeutic index. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy and toxicity.

Quantitative Data Summary

The following tables summarize the effective and toxic concentrations or doses of this compound in various experimental models. This data provides a basis for a preliminary assessment of its therapeutic index in different contexts.

Table 1: Efficacy of this compound in Preclinical Models

Therapeutic AreaModel SystemEffective Concentration/DoseEfficacy EndpointReference
Anti-inflammatory Rat paw edema30 mg/kg63% reduction in edema[6]
LPS-induced nitric oxide in RAW 264.7 macrophagesIC50: 21.56 ± 1.19 µMInhibition of nitric oxide generation[6]
Human neutrophil superoxide generationIC50: 0.06 ± 0.12 µg/mLInhibition of superoxide generation[6]
Antitumor Murine lymphocytic leukemia (P-388)ED50: 1.54 µg/mLCytotoxicity[6][10]
Human colon adenocarcinoma (HT-29)ED50: 4.61 µg/mLCytotoxicity[6][10]
Murine metastatic melanoma (B16F10)ED50: 2.58 µg/mLCytotoxicity[6][10]
Human cervical cancer (HeLa)ED50: 1.67 µg/mLCytotoxicity[6][10]
Human breast cancer (MCF-7)~10 µM40-50% inhibition[11]
Antiparasitic Trypanosoma cruzi (amastigotes)IC50: 0.7 µMInhibition of parasite growth[6][10]
Trypanosoma cruzi (in vivo mouse model)20 mg/kg51% reduction in parasitemia[6]
Analgesic Acetic acid-induced writhing in miceNot specified97% inhibition of algogenic process[6]

Table 2: Toxicity Profile of this compound

Toxicity EndpointModel SystemToxic Concentration/DoseObservationsReference
Cytotoxicity Mammalian cellsNot specifiedToxic to mammalian cells with a low selectivity index (<1) for antiparasitic activity[6][10]
General Toxicity Brine shrimp lethality testNot specifiedFound to be highly toxic[10]
Genotoxicity Wistar rats (in vivo)Up to 40 mg/kgNo genotoxic effects observed[12]
Cell Viability Not specifiedUp to 100 µMDid not show any toxicity[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy and toxicity of this compound.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (ED50).

  • Methodology:

    • Cancer cell lines (e.g., P-388, HT-29, A-549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The ED50 value is calculated from the dose-response curve.

2. In Vivo Anti-inflammatory Assay (Rat Paw Edema)

  • Objective: To evaluate the anti-inflammatory effect of this compound in an animal model of acute inflammation.

  • Methodology:

    • Inflammation is induced in the hind paw of rats by injecting a phlogistic agent (e.g., carrageenan).

    • This compound is administered orally or intraperitoneally at different doses prior to the induction of inflammation.

    • The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

3. In Vivo Genotoxicity Assay (Micronucleus Test)

  • Objective: To assess the potential of this compound to cause chromosomal damage in vivo.

  • Methodology:

    • Wistar rats are treated with different doses of this compound (e.g., 10, 20, and 40 mg/kg body weight).

    • A known mutagen, such as doxorubicin, is used as a positive control.

    • Peripheral blood samples are collected at specific time points after treatment.

    • Blood smears are prepared and stained to visualize micronucleated polychromatic erythrocytes.

    • The frequency of micronucleated cells is determined by microscopic analysis.

    • A significant increase in the frequency of micronucleated cells in the treated group compared to the negative control indicates a genotoxic effect.

Visualizations

Signaling Pathway

Hinokinin_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription of This compound This compound This compound->IKK inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Experimental Workflow

Therapeutic_Index_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_calculation Therapeutic Index Calculation In_Vitro_Efficacy In Vitro Efficacy Studies (e.g., Cytotoxicity Assays) ED50 Determine ED50 / EC50 In_Vitro_Efficacy->ED50 In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Disease Models) In_Vivo_Efficacy->ED50 Calculate_TI Calculate Therapeutic Index (TI = TD50 / ED50) ED50->Calculate_TI In_Vitro_Toxicity In Vitro Toxicity Studies (e.g., Cytotoxicity in Normal Cells) TD50 Determine TD50 / LD50 In_Vitro_Toxicity->TD50 In_Vivo_Toxicity In Vivo Toxicity Studies (e.g., Acute/Chronic Toxicity) In_Vivo_Toxicity->TD50 TD50->Calculate_TI

Caption: General experimental workflow for determining the therapeutic index of a compound.

Discussion and Comparison

A direct calculation of this compound's therapeutic index is challenging due to the heterogeneity of the available data, which spans different models, cell lines, and endpoints. However, a qualitative assessment is possible.

For its antitumor activity , this compound shows efficacy in the low microgram per milliliter range against several cancer cell lines[6][10]. For instance, the ED50 against murine lymphocytic leukemia (P-388) is 1.54 µg/mL. In contrast, one study reported no toxicity up to 100 µM (approximately 35.4 µg/mL)[11]. This suggests a potentially favorable therapeutic window in this specific context. However, another study indicated toxicity to mammalian cells and a low selectivity index in an antiparasitic context, highlighting the need for further investigation into its off-target effects[6][10].

In anti-inflammatory models, an effective in vivo dose was 30 mg/kg in rats[6]. A genotoxicity study in rats showed no adverse effects at doses up to 40 mg/kg[12]. This proximity of an effective dose to a no-observed-genotoxic-effect level is promising, but more comprehensive toxicity studies are required to determine the actual TD50.

As a comparison , many conventional chemotherapeutic agents have a narrow therapeutic index, necessitating careful dose monitoring. For example, paclitaxel, a widely used anticancer drug, has a narrow therapeutic window, and its toxicity is a significant clinical challenge. If this compound demonstrates a wider therapeutic index, it could represent a safer alternative or a valuable adjuvant therapy.

Similarly, for anti-inflammatory applications, non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but are associated with gastrointestinal and cardiovascular side effects. A natural compound like this compound with a potentially different mechanism of action and a favorable safety profile could be a valuable addition to the therapeutic arsenal.

Conclusion

The available preclinical data provides a foundation for assessing the therapeutic index of this compound. While it exhibits promising efficacy across various therapeutic areas, its toxicity profile requires more thorough investigation to establish a definitive therapeutic window. The discrepancy in reported toxicity—ranging from highly toxic in some assays to non-toxic at relatively high concentrations in others—underscores the importance of context-specific evaluation.

Future research should focus on:

  • Standardized in vitro and in vivo studies to determine ED50 and TD50 values under consistent experimental conditions.

  • Comprehensive toxicological profiling, including acute and chronic toxicity studies in relevant animal models.

  • Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound, which will be crucial for translating preclinical findings to clinical settings.

By systematically addressing these knowledge gaps, the scientific community can more accurately determine the therapeutic index of this compound and unlock its full potential as a therapeutic agent.

References

Preclinical Toxicology of Hinokinin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical toxicology of hinokinin, a naturally occurring lignan with therapeutic potential in cancer, inflammation, and trypanosomiasis. Due to the limited availability of public data from standardized preclinical toxicology studies on this compound, this guide summarizes the existing in vitro and specialized in vivo findings and contrasts them with the more extensive toxicological profiles of established therapeutic alternatives.

Executive Summary

Comparative Toxicological Data

The following tables summarize the available preclinical toxicology data for this compound and its therapeutic alternatives. It is important to note the disparity in the type and extent of data available.

Table 1: Acute Toxicity Data

CompoundTherapeutic AreaTest SpeciesRoute of AdministrationLD50Citation(s)
This compound Cancer, Inflammation, Trypanosomiasis--Data not available-
Podophyllotoxin Cancer--Data not available-
Etoposide CancerRatOral1784 mg/kg[1][2]
MouseIntravenous58 mg/kg[3]
Doxorubicin CancerMouseOral570 mg/kg[4][5][6]
RatIntravenous12.6 mg/kg[7]
Diclofenac InflammationRatOral53 mg/kg[8][9]
MouseOral95 mg/kg[8][9]
Indomethacin InflammationRatOral12 - 15 mg/kg[10][11]
MouseOral13 - 50 mg/kg[10]
Benznidazole Trypanosomiasis--Data not available-
Nifurtimox TrypanosomiasisMouseOral3720 mg/kg[12]
RatOral4050 mg/kg[12]

Table 2: Repeated-Dose Toxicity and Other Findings

CompoundStudy Type/FindingTest SystemKey ObservationsCitation(s)
This compound Genotoxicity (Micronucleus Test)Wistar RatsNo genotoxic effect observed at doses of 10, 20, and 40 mg/kg body weight. Antigenotoxic effects against doxorubicin-induced damage were noted.[13]
CytotoxicityMammalian CellsToxic to mammalian cells with a low selectivity index (<1) in an antitrypanosomal assay.[14]
Genotoxicity (Ames & Comet assays)In vitroNot genotoxic and showed protective effects against DNA damage.[15]
CytotoxicityBrine ShrimpHighly toxic in the brine shrimp lethality test.[14]
Etoposide Repeated-Dose Toxicity-Dose-limiting toxicity is myelosuppression (leukopenia and thrombocytopenia).[16]
Doxorubicin Repeated-Dose Toxicity-Cumulative dose-limiting cardiotoxicity is a major concern.[7]
Diclofenac Repeated-Dose Toxicity-Gastrointestinal ulceration and bleeding, renal and hepatic toxicity are known side effects.[17]
Indomethacin Repeated-Dose Toxicity-Can cause gastrointestinal bleeding, peptic ulcers, and renal and hepatic effects.[18]
Benznidazole Repeated-Dose ToxicityHumansCommon adverse effects include rash, peripheral neuropathy, and gastrointestinal issues. A NOAEL of 50 mg/kg/day was determined in an animal study, which is approximately equivalent to the maximum recommended human dose.[19][20][21]
Nifurtimox Repeated-Dose ToxicityHumansSide effects can include anorexia, weight loss, nausea, and neurological disturbances.[22][23]

Experimental Protocols

The following are standardized protocols for key preclinical oral toxicity studies, based on OECD guidelines. These methodologies are essential for generating the type of data currently lacking for this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Principle: A stepwise procedure is used where a small group of animals (typically 3 female rats) is dosed at a defined starting dose level. The outcome (mortality or survival) determines the next step: dosing at a higher or lower level, or cessation of testing.

Procedure:

  • Animals: Healthy, young adult rodents (usually rats, preferably females) are used. Animals are acclimatized to laboratory conditions before the study.

  • Dose Levels: Pre-defined dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.

Principle: The test substance is administered orally to several groups of animals at different dose levels daily for 28 days.

Procedure:

  • Animals: At least 5 male and 5 female rodents (usually rats) per dose group.

  • Dose Groups: A control group and at least three dose levels are used.

  • Administration: The substance is administered daily by gavage or in the diet/drinking water.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

  • Clinical Pathology: Hematology and clinical biochemistry parameters are measured at the end of the study.

  • Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

  • Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

This study provides information on the toxic effects of a substance from prolonged and repeated exposure.

Principle: Similar to the 28-day study but with a longer duration of exposure (90 days).

Procedure:

  • Animals: At least 10 male and 10 female rodents (usually rats) per dose group.

  • Dose Groups: A control group and at least three dose levels.

  • Administration: Daily oral administration for 90 days.

  • Observations: More comprehensive clinical observations, including ophthalmological examination.

  • Clinical Pathology and Pathology: Similar to the 28-day study but with a more extensive histopathological examination.

  • Endpoint: Determination of the NOAEL for sub-chronic exposure.

Visualizations

The following diagrams illustrate a typical experimental workflow for preclinical toxicology studies and a simplified signaling pathway potentially involved in the toxicity of some anticancer agents.

Experimental_Workflow cluster_preclinical Preclinical Toxicology Workflow start Test Compound (e.g., this compound) acute Acute Toxicity Study (e.g., OECD 423) Determine LD50 start->acute Single Dose genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) start->genotoxicity Mutagenicity repeated_dose Repeated-Dose Toxicity (e.g., OECD 407/408) Determine NOAEL acute->repeated_dose Dose Range Finding safety_pharm Safety Pharmacology repeated_dose->safety_pharm Target Organ Toxicity genotoxicity->safety_pharm end Risk Assessment & Clinical Trial Application safety_pharm->end

Caption: A simplified workflow for preclinical toxicology testing of a new chemical entity.

Toxicity_Pathway cluster_pathway Simplified Topoisomerase II Inhibition Pathway drug Etoposide / Doxorubicin topo_dna Topoisomerase II-DNA Complex drug->topo_dna Stabilizes strand_breaks DNA Double-Strand Breaks topo_dna->strand_breaks Induces cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) strand_breaks->cell_cycle_arrest apoptosis Apoptosis (Cell Death) cell_cycle_arrest->apoptosis

Caption: Mechanism of action and toxicity for Topoisomerase II inhibitors like etoposide and doxorubicin.

Discussion and Future Directions

The available data on this compound suggests a favorable genotoxicity profile. However, the reports of in vitro cytotoxicity and toxicity in the brine shrimp lethality assay warrant further investigation through standardized in vivo studies. The lack of acute and repeated-dose toxicity data in rodent and non-rodent species is a significant gap in its preclinical safety assessment.

For this compound to advance as a potential therapeutic agent, a comprehensive preclinical toxicology program is essential. This should include, at a minimum:

  • Acute oral toxicity studies in rodents to determine its LD50 and acute toxic potential.

  • Repeated-dose sub-chronic (28-day and/or 90-day) oral toxicity studies in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a NOAEL.

  • Safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).

  • Reproductive and developmental toxicity studies if the intended indication includes use in women of childbearing potential.

By generating these data, a more accurate and objective comparison of this compound's safety profile with that of existing drugs can be made, which will be critical for regulatory submissions and the design of safe first-in-human clinical trials. Researchers and drug developers are encouraged to address these data gaps to fully elucidate the therapeutic potential of this compound.

References

Evaluating the Synergistic Effects of Hinokinin with Other Compounds: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring the therapeutic potential of hinokinin, understanding its synergistic interactions with other compounds is crucial for developing novel and effective combination therapies. This guide provides a comprehensive comparison of this compound's synergistic effects, with a primary focus on its interaction with the chemotherapeutic agent doxorubicin in the context of breast cancer. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.

Synergistic Antiproliferative Effects of this compound and Doxorubicin

Studies have demonstrated that (-)-hinokinin exhibits synergistic antiproliferative effects when combined with doxorubicin in specific breast cancer cell lines. This synergy is particularly evident in the SKBR-3 cell line, where the combination leads to a significant reduction in cell viability compared to the effects of either compound alone.[1]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of (-)-hinokinin and doxorubicin, both individually and in combination, in different breast cell lines after 48 hours of treatment. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineCompound(s)IC50 (µM)Combination Index (CI)
MCF-7 (-)-Hinokinin21.7-
Doxorubicin0.7-
(-)-Hinokinin + Doxorubicin10.85 + 0.351.0 (Additive)
SKBR-3 (-)-Hinokinin23.5-
Doxorubicin0.8-
(-)-Hinokinin + Doxorubicin11.75 + 0.4< 1.0 (Synergistic)
MCF-10A (-)-Hinokinin> 80-
Doxorubicin> 20-
(-)-Hinokinin + DoxorubicinNot Determined-

Data sourced from Cunha et al., 2016.[1]

Mechanism of Synergistic Action: Cell Cycle Arrest

The synergistic effect of (-)-hinokinin and doxorubicin in SKBR-3 cells is associated with the induction of cell cycle arrest at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to reduced proliferation.[1]

Cell Cycle Distribution in SKBR-3 Cells (48h Treatment)
Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control65.220.114.7
(-)-Hinokinin (11.75 µM)40.315.544.2
Doxorubicin (0.4 µM)55.818.226.0
(-)-Hinokinin + Doxorubicin25.110.364.6

Data sourced from Cunha et al., 2016.[1]

This synergistic increase in the G2/M population is linked to the modulation of cyclin-dependent kinase inhibitor 1 (p21^Waf1/Cip1).[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability Assay

The antiproliferative effects of (-)-hinokinin and doxorubicin were determined using a resazurin-based cell viability assay.

  • Cell Seeding: Breast cancer cells (MCF-7 and SKBR-3) and non-tumoral breast cells (MCF-10A) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of (-)-hinokinin, doxorubicin, or a combination of both for 48 hours.

  • Resazurin Addition: After the incubation period, 20 µL of resazurin solution (0.01% w/v) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Fluorescence Measurement: The fluorescence was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: The IC50 values were calculated from dose-response curves. The combination index (CI) was calculated using the Chou-Talalay method to determine the nature of the drug interaction.

Cell Cycle Analysis

Cell cycle distribution was analyzed by flow cytometry after staining with propidium iodide (PI).

  • Cell Treatment: SKBR-3 cells were treated with (-)-hinokinin (11.75 µM), doxorubicin (0.4 µM), or the combination for 48 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using appropriate software.

Visualizing the Experimental Workflow and Synergistic Mechanism

The following diagrams illustrate the experimental workflow for evaluating synergy and the proposed mechanism of action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_lines Breast Cancer Cell Lines (MCF-7, SKBR-3) & Normal Cell Line (MCF-10A) seeding Seed cells in 96-well plates cell_lines->seeding This compound (-)-Hinokinin seeding->this compound Incubate 48h doxorubicin Doxorubicin seeding->doxorubicin Incubate 48h combination Combination seeding->combination Incubate 48h viability Cell Viability Assay (Resazurin) This compound->viability doxorubicin->viability combination->viability cell_cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) combination->cell_cycle ic50 IC50 Determination viability->ic50 dist Cell Cycle Distribution Analysis cell_cycle->dist ci Combination Index (CI) Calculation ic50->ci

Caption: Experimental workflow for assessing synergy.

Synergistic_Mechanism cluster_cell SKBR-3 Breast Cancer Cell This compound (-)-Hinokinin p21 Modulation of CDK Inhibitor 1 (p21) This compound->p21 g2m_arrest G2/M Phase Cell Cycle Arrest This compound->g2m_arrest Synergistic Effect doxorubicin Doxorubicin doxorubicin->p21 doxorubicin->g2m_arrest Synergistic Effect p21->g2m_arrest proliferation Decreased Cell Proliferation g2m_arrest->proliferation

Caption: Proposed synergistic mechanism of action.

References

Safety Operating Guide

Personal protective equipment for handling Hinokinin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling Hinokinin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazard associated with this compound is skin sensitization.[1]

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE)

Based on the hazard classification, the following personal protective equipment is mandatory when handling this compound to prevent skin contact and allergic reactions.

EquipmentSpecificationRationale
Hand Protection Nitrile or neoprene glovesTo prevent skin contact and sensitization.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from accidental splashes or dust particles.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an appropriate cartridge if generating dust or aerosols.To prevent inhalation of airborne particles.

Safe Handling and Operational Plan

Adherence to the following procedural steps is crucial for the safe handling of this compound in a laboratory environment.

  • Preparation :

    • Ensure the work area (e.g., chemical fume hood, benchtop) is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

  • Handling :

    • Always wear the prescribed PPE.

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid dust generation.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation : Move the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : this compound waste should be considered a hazardous chemical waste due to its skin-sensitizing properties.

  • Container Management :

    • Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this compound waste with other waste streams unless compatible.

  • Disposal Procedure :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, regional, and national regulations for chemical waste disposal. The GHS precautionary statement P501 advises to "Dispose of contents/container in accordance with local/regional/national/international regulations."[1]

Experimental Workflow Diagrams

The following diagrams illustrate the standard workflows for handling and disposing of this compound.

Hinokinin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Work Area (Clean & Uncluttered) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials 3. Assemble Materials check_safety->gather_materials wear_ppe 4. Don PPE (Gloves, Goggles, Lab Coat) gather_materials->wear_ppe handle_in_hood 5. Handle in Ventilated Area (e.g., Fume Hood) wear_ppe->handle_in_hood avoid_contact 6. Avoid Direct Contact handle_in_hood->avoid_contact clean_area 7. Clean Work Area avoid_contact->clean_area doff_ppe 8. Doff PPE Correctly clean_area->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard operating procedure for handling this compound.

Hinokinin_Disposal_Workflow cluster_collection Waste Collection cluster_disposal Disposal start Start: this compound Waste Generated collect_waste 1. Collect All Contaminated Materials start->collect_waste use_container 2. Place in Designated Hazardous Waste Container collect_waste->use_container label_container 3. Label Container Clearly (Contents, Hazard) use_container->label_container seal_container 4. Seal Container When Not in Use label_container->seal_container store_safely 5. Store in Designated Area seal_container->store_safely contact_disposal 6. Arrange for Pickup by Licensed Waste Disposal Service store_safely->contact_disposal follow_regs 7. Adhere to Local/National Regulations contact_disposal->follow_regs end End: Waste Disposed follow_regs->end

Caption: Procedural workflow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hinokinin
Reactant of Route 2
Reactant of Route 2
Hinokinin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.